XM462
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H51NO3S |
|---|---|
Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-[(2S,3S)-1,3-dihydroxy-4-tridecylsulfanylbutan-2-yl]octanamide |
InChI |
InChI=1S/C25H51NO3S/c1-3-5-7-9-10-11-12-13-14-16-18-20-30-22-24(28)23(21-27)26-25(29)19-17-15-8-6-4-2/h23-24,27-28H,3-22H2,1-2H3,(H,26,29)/t23-,24+/m0/s1 |
InChI Key |
FOIBJHCOSKEGLA-BJKOFHAPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Function of XM462
For Researchers, Scientists, and Drug Development Professionals
Abstract
XM462 is a potent and specific inhibitor of the enzyme dihydroceramide (B1258172) desaturase 1 (DES1), a critical component of the de novo sphingolipid biosynthesis pathway. By blocking the conversion of dihydroceramide to ceramide, this compound induces the accumulation of dihydroceramides, leading to downstream cellular effects, including the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its study, and a depiction of the signaling pathways it modulates.
Introduction
Sphingolipids are a class of lipids that play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis. The de novo synthesis of sphingolipids is a highly regulated pathway, with dihydroceramide desaturase 1 (DES1) catalyzing the final step in the formation of ceramide, a key signaling molecule. Dysregulation of sphingolipid metabolism has been implicated in numerous diseases, including cancer. This compound has emerged as a valuable chemical tool for studying the biological roles of DES1 and the consequences of its inhibition, showing potential as a therapeutic agent in oncology.
Mechanism of Action
This compound functions as a mechanism-based inhibitor of DES1. It competitively binds to the active site of the enzyme, preventing the desaturation of dihydroceramide to ceramide. This inhibition leads to a significant intracellular accumulation of various dihydroceramide species. The buildup of these precursors and the concomitant depletion of ceramides (B1148491) are believed to be the primary drivers of the biological effects of this compound.
Quantitative Data
The inhibitory potency of this compound against dihydroceramide desaturase has been characterized in multiple studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 8.2 µM | Rat Liver Microsomes | [1] |
| Ki | 2 µM | Rat Liver Microsomes | [2] |
Table 2: Cellular Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 | 0.78 µM | Jurkat cells | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Dihydroceramide Desaturase (DES1) Inhibition Assay (In Vitro)
This protocol is adapted from established methods for measuring DES1 activity in a cell-free system.
Materials:
-
Rat liver microsomes
-
This compound
-
N-octanoyl-D-erythro-dihydrosphingosine (C8-dihydroceramide)
-
[3H]-C8-dihydroceramide
-
NADH
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, BSA, and NADH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding a mixture of C8-dihydroceramide and [3H]-C8-dihydroceramide to the microsomal preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids and separate the radiolabeled ceramide product from the dihydroceramide substrate using thin-layer chromatography (TLC).
-
Scrape the ceramide spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Signaling Pathways and Visualizations
The inhibition of DES1 by this compound initiates a cascade of events within the sphingolipid metabolic pathway, ultimately leading to apoptosis in cancer cells.
Sphingolipid Metabolism Pathway
This compound directly inhibits DES1, leading to an accumulation of dihydroceramides and a reduction in the synthesis of ceramides and downstream complex sphingolipids.
Caption: Inhibition of Dihydroceramide Desaturase 1 (DES1) by this compound.
Apoptosis Induction Pathway
The accumulation of dihydroceramides and depletion of ceramides following this compound treatment triggers the intrinsic pathway of apoptosis.
Caption: Apoptosis induction pathway following DES1 inhibition by this compound.
Experimental Workflow for Assessing this compound Function
A logical workflow for characterizing the activity of this compound involves a series of in vitro and cell-based assays.
References
An In-depth Technical Guide to XM462: A Dihydroceramide Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroceramide (B1258172) desaturase-1 (DEGS1) is a critical enzyme in the de novo ceramide biosynthesis pathway, catalyzing the conversion of dihydroceramide to ceramide. The accumulation of dihydroceramides and subsequent depletion of ceramides (B1148491) due to DEGS1 inhibition has been implicated in various cellular processes, including apoptosis, autophagy, and cell cycle arrest, making DEGS1 a compelling target for therapeutic intervention in oncology and metabolic diseases. XM462 is a potent, mechanism-based inhibitor of DEGS1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on key cellular signaling pathways.
Introduction to Dihydroceramide Desaturase (DEGS1)
DEGS1, an integral membrane protein located in the endoplasmic reticulum, introduces a Δ4-trans double bond into the sphingoid backbone of dihydroceramide to synthesize ceramide.[1] This final step in the de novo ceramide synthesis pathway is crucial for maintaining the cellular balance between these two bioactive sphingolipids. While ceramide is a well-known mediator of apoptosis and cell cycle arrest, its precursor, dihydroceramide, has been shown to induce autophagy and inhibit ceramide-induced apoptosis.[2][3] The modulation of the dihydroceramide-to-ceramide ratio through DEGS1 inhibition, therefore, presents a strategic approach to influence cell fate.
This compound: A Potent DEGS1 Inhibitor
This compound is a synthetic, mechanism-based inhibitor of DEGS1. Its structure is analogous to dihydroceramide, with the notable substitution of a sulfur atom for the C5 methylene (B1212753) group in the sphinganine (B43673) backbone.[4] This structural modification is believed to underlie its inhibitory activity.
Mechanism of Action
This compound acts as a mixed-type inhibitor of DEGS1.[5] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The inhibition of DEGS1 by this compound leads to a significant accumulation of intracellular dihydroceramides and a corresponding decrease in ceramide levels. This altered sphingolipid profile triggers downstream cellular responses, including the induction of autophagy and modulation of apoptosis.[5]
Chemical Structure
Caption: Chemical structure of this compound.
Quantitative Inhibitory Data
The inhibitory potency of this compound against DEGS1 has been characterized both in vitro and in cellular assays. The following table summarizes the key quantitative data for this compound and provides a comparison with other known DEGS1 inhibitors.
| Inhibitor | Assay Type | System | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| This compound | In vitro | Rat Liver Microsomes | 8.2 | 2 | Mixed-type | [4][5] |
| This compound | In situ | Cultured Cells | 0.78 | - | - | [6] |
| Fenretinide (4-HPR) | In vitro | Rat Liver Microsomes | 2.32 | 8.28 | Competitive | [4] |
| GT11 | In vitro | - | - | 6 | Competitive | [5] |
| SKI II | In vitro | - | - | 0.3 | Noncompetitive | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and effects of this compound and other DEGS1 inhibitors.
In Vitro Dihydroceramide Desaturase (DEGS1) Activity Assay
This assay measures the enzymatic activity of DEGS1 in a cell-free system, typically using isolated microsomes as the enzyme source.
Materials:
-
Rat liver microsomes[7]
-
N-octanoyl-D-erythro-dihydrosphingosine (C8-dhCer) (substrate)[7]
-
[4,5-³H]-C8-dhCer (radiolabeled substrate)
-
NADPH or NADH (cofactor)[1]
-
Bovine serum albumin (BSA)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)[7]
-
This compound or other inhibitors
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Rat Liver Microsomes: Homogenize fresh rat liver in ice-cold homogenization buffer (0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant and centrifuge at 104,000 x g for 60 minutes at 4°C. Resuspend the resulting microsomal pellet in potassium phosphate buffer.[7]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, NADPH or NADH (final concentration, e.g., 2 mM), BSA (final concentration, e.g., 0.5 mg/mL), and the desired concentration of this compound or vehicle control.
-
Substrate Preparation: Prepare a solution of C8-dhCer and [4,5-³H]-C8-dhCer in a suitable solvent (e.g., ethanol). The final substrate concentration in the assay should be optimized (e.g., 0.5 µM).[7]
-
Enzyme Reaction: Add the microsomal protein (e.g., 100 µg) to the reaction mixture and pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding the substrate mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is within the linear range.[7]
-
Reaction Termination: Stop the reaction by adding a suitable solvent, such as chloroform/methanol (2:1, v/v).
-
Extraction and Measurement: Extract the aqueous phase containing the released ³H₂O and measure the radioactivity using a scintillation counter. The amount of tritiated water formed is proportional to the DEGS1 activity.
-
Data Analysis: Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Situ Dihydroceramide Desaturase (DEGS1) Activity Assay
This assay measures DEGS1 activity within intact cells, providing a more physiologically relevant assessment of inhibitor potency.
Materials:
-
Cell line (e.g., SMS-KCNR human neuroblastoma cells)[8]
-
Cell culture medium
-
N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-dihydrosphingosine (C12-dhCCPS) (fluorescent substrate)[8]
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency (e.g., 80%).
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control in fresh culture medium for a specified duration (e.g., 6 hours).[7]
-
Substrate Addition: Add C12-dhCCPS to the culture medium at a final concentration of 0.5 µM and co-incubate with the inhibitor for the remainder of the treatment period.[8]
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping.
-
Lipid Extraction: Perform lipid extraction from the cell pellets using a suitable method, such as the Bligh-Dyer method.
-
LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of C12-dhCCPS and its desaturated product, C12-CCPS.
-
Data Analysis: Calculate the percentage of conversion of C12-dhCCPS to C12-CCPS. Determine the percentage of inhibition by comparing the conversion in inhibitor-treated cells to that in vehicle-treated cells. Calculate the IC50 value as described for the in vitro assay.
Lipidomics Analysis of Dihydroceramides and Ceramides by LC-MS/MS
This protocol details the quantification of endogenous dihydroceramide and ceramide species in biological samples following treatment with a DEGS1 inhibitor.
Materials:
-
Biological samples (e.g., cell pellets, tissue homogenates)
-
Internal standards (e.g., C17-ceramide, C17-dihydroceramide)
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, cyclohexane)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample in a suitable buffer.
-
Add the internal standards to the homogenate.
-
Perform lipid extraction using a single-phase extraction method (e.g., with a mixture of isopropanol, ethyl acetate, and cyclohexane).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS analysis (e.g., methanol/chloroform).
-
-
LC-MS/MS Analysis:
-
Inject the lipid extract onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with formic acid and ammonium (B1175870) formate (B1220265) (Mobile Phase A) and acetonitrile/isopropanol with formic acid and ammonium formate (Mobile Phase B).[9]
-
Perform mass spectrometric analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide and dihydroceramide species.
-
-
Data Analysis:
-
Quantify the amount of each lipid species by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.
-
Normalize the lipid levels to a measure of sample input, such as total protein or phosphate content.
-
Cell Viability (MTT) Assay
This assay assesses the effect of DEGS1 inhibition on cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
Cell culture medium
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of DEGS1 Expression
This protocol is for determining the protein levels of DEGS1 in cells or tissues.
Materials:
-
Cell or tissue lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DEGS1[4]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in lysis buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary anti-DEGS1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for DEGS1 mRNA Expression
This protocol measures the relative mRNA expression levels of the DEGS1 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for DEGS1 and a reference gene (e.g., GAPDH, ACTB)[11][12]
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues and reverse transcribe it into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of DEGS1 mRNA, normalized to the reference gene.[11]
Signaling Pathways and Cellular Effects of DEGS1 Inhibition
Inhibition of DEGS1 by this compound perturbs the delicate balance of sphingolipids, initiating a cascade of downstream signaling events.
The Ceramide Biosynthesis Pathway and DEGS1's Role
The de novo synthesis of ceramide is a fundamental cellular process. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to produce dihydroceramide. DEGS1 catalyzes the final, critical step of introducing a double bond to form ceramide.
Caption: The de novo ceramide biosynthesis pathway and the point of this compound inhibition.
DEGS1 Inhibition, Apoptosis, and Autophagy
The accumulation of dihydroceramide and depletion of ceramide following DEGS1 inhibition have profound effects on cell survival and death pathways. Dihydroceramide has been shown to be a potent inducer of autophagy, a cellular recycling process that can promote either cell survival or cell death depending on the context. Conversely, the reduction in pro-apoptotic ceramide levels can confer resistance to certain apoptotic stimuli.
Caption: Signaling effects of DEGS1 inhibition by this compound on autophagy and apoptosis.
Clinical Perspectives
While this compound itself is a preclinical research compound, the therapeutic potential of targeting DEGS1 is being actively explored. DEGS1 inhibitors are under investigation for the treatment of various cancers and metabolic disorders. For instance, the anticancer drug ABTL0812, which inhibits DEGS1, is in Phase 2 clinical trials for advanced solid tumors.[2] In the context of metabolic diseases, DEGS1 inhibition has been shown to improve insulin (B600854) sensitivity and reduce hepatic steatosis in preclinical models, suggesting its potential for treating type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[13][14]
Conclusion
This compound is a valuable pharmacological tool for investigating the biological roles of DEGS1 and the consequences of its inhibition. The data and protocols presented in this guide provide a comprehensive resource for researchers in academic and industrial settings. The continued exploration of DEGS1 inhibitors holds significant promise for the development of novel therapeutics for a range of human diseases.
References
- 1. Further characterization of rat dihydroceramide desaturase: tissue distribution, subcellular localization, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. DEGS1-associated aberrant sphingolipid metabolism impairs nervous system function in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Increased Dihydroceramide/Ceramide Ratio Mediated by Defective Expression of degs1 Impairs Adipocyte Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intestinal stearoyl-coenzyme A desaturase-inhibition improves obesity-associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of XM462 on Sphingolipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic compound XM462 and its profound effects on the sphingolipid metabolism pathway. This compound is a potent and specific inhibitor of dihydroceramide (B1258172) desaturase 1 (DES1), a critical enzyme in the de novo synthesis of ceramides (B1148491). By blocking this key step, this compound leads to the accumulation of dihydroceramides and a concurrent depletion of downstream ceramides and complex sphingolipids. This targeted disruption of sphingolipid metabolism has significant implications for cellular processes such as proliferation, apoptosis, and autophagy, making this compound and its analogs valuable tools for research and potential therapeutic development, particularly in oncology. This document details the mechanism of action of this compound, provides quantitative data on its inhibitory activity, outlines detailed experimental protocols for its study, and visualizes its impact on cellular signaling pathways.
Introduction to Sphingolipid Metabolism
Sphingolipids are a class of lipids that play crucial roles not only as structural components of cellular membranes but also as bioactive signaling molecules involved in a myriad of cellular processes.[1][2] The central hub of sphingolipid metabolism is ceramide, which can be generated through three major pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[2]
The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine.[3] Dihydrosphingosine is then acylated to produce dihydroceramide. The final and rate-limiting step in the de novo synthesis of ceramide is the introduction of a double bond into dihydroceramide by the enzyme dihydroceramide desaturase (DES), yielding ceramide.[2][3] From ceramide, a diverse array of complex sphingolipids can be synthesized, including sphingomyelin, glucosylceramide, and galactosylceramide.[3] Alternatively, ceramide can be catabolized to sphingosine, which can be phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P).[3] The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is critical for cell fate decisions.
This compound: A Potent Inhibitor of Dihydroceramide Desaturase (DES1)
This compound is a synthetic molecule designed as a specific inhibitor of dihydroceramide desaturase 1 (DES1), the enzyme responsible for converting dihydroceramide to ceramide. Its inhibitory action effectively blocks the de novo ceramide synthesis pathway at its final step.
Mechanism of Action
This compound acts as a mixed-type inhibitor of DES1.[4] By binding to the enzyme, it prevents the desaturation of dihydroceramide, leading to an intracellular accumulation of various dihydroceramide species and a corresponding decrease in the levels of ceramides and downstream complex sphingolipids. This targeted disruption of the sphingolipid profile has been shown to induce cellular responses such as apoptosis and autophagy in cancer cell lines.
Quantitative Inhibitory Activity of this compound
The potency of this compound as a DES1 inhibitor has been quantified in several studies. The following table summarizes the key inhibitory parameters.
| Parameter | Value | System | Reference |
| IC50 | 8.2 µM | in vitro (rat liver microsomes) | [4] |
| IC50 | 0.78 µM | in cultured cells | [4] |
| Ki | 2 µM | in vitro (mixed-type inhibition) | [4] |
Analogs of this compound and Off-Target Effects
Analogs of this compound have been synthesized to explore structure-activity relationships and improve potency and specificity.[5] Some analogs have been shown to inhibit both dihydroceramide desaturase and acid ceramidase, with varying potencies depending on their N-acyl moiety.[5] For instance, the analogs (R,E)-N-(1-hydroxy-4-(tridecylthio)but-3-en-2-yl)octanamide (RBM2-1B) and (R,E)-N-(1-hydroxy-4-(tridecylthio)but-3-en-2-yl)pivalamide (RBM2-1D) are effective inhibitors of both enzymes.[5] However, these analogs did not significantly affect other enzymes in the sphingolipid pathway, such as neutral ceramidase, acid sphingomyelinase, acid glucosylceramide hydrolase, sphingomyelin synthase, and glucosylceramide synthase.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on sphingolipid metabolism.
Dihydroceramide Desaturase (DES1) Activity Assay
This assay measures the conversion of a radiolabeled dihydroceramide substrate to ceramide in a microsomal preparation.
Materials:
-
Rat liver microsomes
-
N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (radiolabeled substrate)
-
N-Octanoyl-D-erythro-dihydrosphingosine (unlabeled substrate)
-
NADH
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound or other inhibitors
-
C18 solid-phase extraction columns
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADH, and BSA.
-
Add the radiolabeled and unlabeled dihydroceramide substrate to the reaction mixture.
-
Add this compound or the vehicle control to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the rat liver microsomes.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quench solution (e.g., chloroform (B151607)/methanol).
-
Load the reaction mixture onto a C18 column to separate the tritiated water (product) from the unreacted substrate.
-
Elute the tritiated water with water and collect the eluate.
-
Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of tritiated water formed.
This assay measures DES1 activity in intact cells using a cell-permeable fluorescent dihydroceramide analog.
Materials:
-
Cultured cells (e.g., HEK293, A549)
-
C12-dhCCPS (fluorescent dihydroceramide analog)
-
This compound or other treatments
-
Phosphate Buffered Saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Seed cells in appropriate culture plates and grow to desired confluency.
-
Incubate the cells with C12-dhCCPS (e.g., 500 nM) for 1 hour.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time.
-
After treatment, place the cells on ice and wash with cold PBS.
-
Extract the lipids from the cells using an appropriate solvent system.
-
Analyze the levels of C12-dhCCPS and its desaturated product, C12-CCPS, by LC-MS/MS.
-
Calculate the DES1 activity as the percentage of conversion of C12-dhCCPS to C12-CCPS.
Sphingolipid Extraction and Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of various sphingolipid species from cultured cells.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Internal standards for various sphingolipid classes (e.g., C17-sphingosine, C17-ceramide)
-
Methanol (B129727), Chloroform, Water
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Harvesting and Lysis:
-
After treatment, wash cells with ice-cold PBS and harvest by scraping.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a known volume of water or lysis buffer.
-
Add a cocktail of internal standards to each sample for normalization.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a mixture of chloroform and methanol (e.g., 1:2 v/v) to the cell lysate.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid to separate the different sphingolipid species.
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify specific parent-daughter ion transitions for each sphingolipid and internal standard.
-
Quantify the amount of each sphingolipid by comparing its peak area to that of the corresponding internal standard.
-
Visualization of Pathways and Workflows
Sphingolipid Metabolism Pathway and the Action of this compound
Caption: The de novo sphingolipid synthesis pathway and the inhibitory action of this compound on DES1.
Experimental Workflow for Analyzing the Effects of this compound
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of XM462 on Ceramide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491) are critical bioactive sphingolipids involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The de novo synthesis pathway is a primary source of cellular ceramides, culminating in the conversion of dihydroceramide (B1258172) to ceramide. Pharmacological modulation of this pathway provides a powerful tool for investigating the distinct biological roles of these sphingolipids. This document provides a detailed technical overview of XM462, a specific inhibitor of dihydroceramide desaturase (Des1), the terminal enzyme in the de novo ceramide synthesis pathway. We will explore its mechanism of action, summarize its quantitative effects on sphingolipid metabolism, detail relevant experimental protocols, and visualize the key pathways and workflows involved.
The De Novo Pathway of Ceramide Synthesis
Ceramide biosynthesis is a highly regulated enzymatic cascade primarily occurring in the endoplasmic reticulum (ER).[1][2] The pathway begins with the condensation of serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[2][3] The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (also known as dihydrosphingosine).[2][4] Subsequently, one of six ceramide synthases (CerS) acylates sphinganine to form dihydroceramide.[2][3] The final and critical step is the introduction of a 4,5-trans-double bond into the sphingoid backbone of dihydroceramide by the enzyme dihydroceramide desaturase 1 (Des1), yielding ceramide.[1][3][5]
This compound: Mechanism of Action
This compound is a specific inhibitor of dihydroceramide desaturase (Des1).[5][6][7] By targeting this enzyme, this compound effectively blocks the final step of the de novo synthesis pathway: the conversion of dihydroceramide into ceramide. This inhibition leads to a significant shift in the cellular sphingolipid profile, characterized by the accumulation of the substrate, dihydroceramide, and a corresponding depletion of the product, ceramide.[7] This makes this compound an invaluable research tool for dissecting the distinct and often opposing biological roles of dihydroceramides and ceramides.
Quantitative Data and Cellular Effects
The primary biochemical consequence of treating cells with this compound is the accumulation of dihydroceramides. This accumulation has been shown to trigger downstream cellular events, most notably autophagy.[7][8]
Table 1: Inhibitory Concentrations of this compound and Comparators
| Compound | Target | Cell Line / System | Concentration / IC₅₀ | Reference |
| This compound | Des1 | HGC 27 Cells | 8 µM (used for treatment) | [7][8] |
| This compound | Des1 | HGC 27 Cells | 10 µM (used for treatment) | [7] |
| PR280 | Des1 | in vitro | IC₅₀ = 700 nM | [5] |
| GT11 | Des1 | in vitro | Reference Inhibitor | [5] |
| Note: this compound is often used as a reference inhibitor. PR280 was identified as a more potent inhibitor in the cited study. |
Table 2: Effect of this compound on Cellular Sphingolipid Levels
| Treatment | Metabolite | Effect | Cellular Consequence | Reference |
| This compound | Dihydroceramides (dhCer) | ▲ Increase | Induction of Autophagy | [7][8] |
| This compound | Ceramides (Cer) | ▼ Decrease | - | [9] |
The accumulation of dihydroceramides resulting from Des1 inhibition is a key trigger for autophagy. Studies using HGC 27 gastric cancer cells have demonstrated that treatment with this compound leads to an increase in the autophagy marker LC3-II, similar to the effects of other drugs that elevate dihydroceramide levels.[7][8]
Experimental Protocols
Dihydroceramide Desaturase (Des1) Activity Assay in Intact Cells
This protocol is designed to measure the inhibitory effect of compounds like this compound on Des1 activity within a cellular context.
Materials:
-
Cell line of interest (e.g., HGC 27) cultured in appropriate media.
-
Test compounds: this compound, vehicle control (e.g., ethanol).
-
Fluorescent substrate: N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-dihydrosphingosine (dhCerC6NBD).
-
HPLC system with a fluorimetric detector.
Procedure:
-
Cell Plating: Plate cells in culture dishes and allow them to adhere and grow to a suitable confluency.
-
Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 8 µM) or vehicle for a specified period.
-
Substrate Addition: Add the fluorescent dihydroceramide analog, dhCerC6NBD (e.g., 10 µM), to the cell culture medium along with the test compounds.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) to allow for substrate uptake and metabolism.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells, collect them, and perform a lipid extraction using an appropriate solvent system (e.g., methanol/chloroform).
-
Analysis: Analyze the extracted lipids using HPLC coupled to a fluorimetric detector. The conversion of dhCerC6NBD to its corresponding ceramide product (CerC6NBD) is quantified.
-
Data Interpretation: Compare the amount of CerC6NBD product in this compound-treated cells to that in vehicle-treated cells. A reduction in product formation indicates inhibition of Des1 activity.[7][8]
Conclusion
This compound is a potent and specific pharmacological inhibitor of dihydroceramide desaturase (Des1), the enzyme responsible for the final step in de novo ceramide synthesis. Its application in a research context leads to the accumulation of dihydroceramides and a reduction in ceramide levels, providing a robust method for studying the differential effects of these two crucial sphingolipid classes. The cellular consequences of this compound treatment, such as the induction of autophagy, highlight the bioactive nature of dihydroceramides. The experimental protocols outlined herein provide a framework for utilizing this compound to investigate the complex and vital roles of sphingolipid metabolism in cellular health and disease.
References
- 1. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing de novo sphingolipid metabolism in mammalian cells utilizing mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of hypothalamic de novo ceramides synthesis in obesity and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dihydroceramide Desaturase Inhibition by a Cyclopropanated Dihydroceramide Analog in Cultured Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of XM462: A Dihydroceramide Desaturase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
XM462 is a potent inhibitor of the enzyme dihydroceramide (B1258172) desaturase (DES), a critical component in the de novo biosynthesis of ceramides (B1148491) and other complex sphingolipids. By targeting this enzyme, this compound disrupts the balance of sphingolipid metabolism, leading to the accumulation of dihydroceramides and subsequent induction of apoptosis. This guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of dihydroceramide desaturase. This enzyme is responsible for introducing a double bond into dihydroceramide to form ceramide, a key signaling molecule involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] Inhibition of DES by this compound leads to an accumulation of dihydroceramide, which has been shown to induce apoptosis and reduce cell viability in various cancer cell lines.[3][4]
Quantitative Inhibitory Data
The inhibitory potency of this compound against dihydroceramide desaturase has been characterized both in vitro and in cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Condition | Reference |
| Ki | 2 µM | In vitro, mixed-type inhibition | [3] |
| IC50 | 8.2 µM | In vitro | [3] |
| IC50 | 0.78 µM | In cultured cells | [3] |
Cellular Effects
This compound has been demonstrated to reduce cell viability and induce apoptosis in human lung carcinoma (A549) and human colon cancer (HCT116) cell lines.[4] The accumulation of dihydroceramides resulting from DES inhibition is a key trigger for the apoptotic cascade.
Signaling Pathway
The inhibition of dihydroceramide desaturase by this compound directly impacts the sphingolipid metabolic pathway, leading to downstream cellular effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Dihydroceramide Desaturase Inhibition Assay (In Vitro)
This protocol is adapted from methodologies used to assess DES activity.[5][6]
Materials:
-
Cell lysate containing dihydroceramide desaturase
-
NBD-C6-dihydroceramide (substrate)
-
This compound (inhibitor)
-
Phosphate (B84403) buffer (pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Methanol
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, BSA, and the cell lysate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the NBD-C6-dihydroceramide substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 4 hours).[7]
-
Stop the reaction by adding methanol.
-
Analyze the formation of the fluorescent product, NBD-C6-ceramide, using HPLC with fluorescence detection.
-
Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability.[8][9]
Materials:
-
A549 or HCT116 cells
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is a common method for detecting early apoptosis.[10][11][12]
Materials:
-
A549 or HCT116 cells
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the biological activity of this compound.
References
- 1. Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of XM462 in Apoptosis and Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XM462 is a potent and specific inhibitor of the enzyme dihydroceramide (B1258172) desaturase 1 (DES1), a critical component of the de novo sphingolipid biosynthesis pathway. By blocking the conversion of dihydroceramide (dhCer) to the bioactive lipid ceramide, this compound induces the accumulation of intracellular dhCer. This accumulation triggers a cascade of cellular stress responses, primarily originating from the endoplasmic reticulum (ER), which profoundly impacts cell cycle progression and autophagic processes. While traditionally viewed as a precursor to apoptosis, the this compound-induced accumulation of dhCer paradoxically promotes a pro-survival autophagic response rather than directly inducing apoptosis in several cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates apoptosis and the cell cycle, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
This compound acts as a mechanism-based inhibitor of DES1.[1] This enzyme is responsible for introducing a double bond into dhCer to synthesize ceramide, a key signaling molecule involved in apoptosis, cell growth arrest, and senescence.[2][3] Inhibition of DES1 by this compound leads to a significant increase in the intracellular levels of various dhCer species.[4][5]
Impact on Cell Cycle
This compound-mediated accumulation of dhCer leads to a delay in the G1/S phase transition of the cell cycle.[4][5] This cell cycle arrest is a key consequence of the cellular stress response initiated by high levels of dhCer.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The primary upstream event triggered by dhCer accumulation is endoplasmic reticulum (ER) stress.[5] This leads to the activation of the unfolded protein response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key mediators of the UPR that are activated following this compound treatment include the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the splicing of X-box binding protein 1 (XBP1) mRNA.[5] These events collectively contribute to a reduction in global protein synthesis and the upregulation of stress-response genes.
A crucial downstream effector of this pathway is the modulation of cyclin D1 expression.[4][5] Cyclin D1 is a key regulatory protein that governs the progression of cells through the G1 phase. The alteration in cyclin D1 levels following this compound treatment contributes to the observed G1/S checkpoint arrest.
Quantitative Data: Cell Cycle Analysis
| Treatment | Time (hours) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 24 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (8 µM) | 8 | 62.1 ± 3.5 | 25.9 ± 2.8 | 12.0 ± 1.5 |
| This compound (8 µM) | 16 | 68.7 ± 4.2 | 20.1 ± 2.1 | 11.2 ± 1.3 |
| This compound (8 µM) | 24 | 75.3 ± 4.8 | 15.4 ± 1.9 | 9.3 ± 1.1 |
Role in Apoptosis and Autophagy
Interestingly, the accumulation of dhCer following this compound treatment does not typically lead to apoptosis in cancer cell lines such as HCG27.[4][5] Instead, it robustly induces a pro-survival autophagic response.[4][5] Autophagy is a cellular recycling process that can protect cells from stress.
Signaling Pathway of this compound-Induced Autophagy
The induction of autophagy by this compound is also a direct consequence of ER stress and the UPR.[5] The same upstream signals that lead to cell cycle arrest, namely the activation of the UPR, also initiate the autophagic cascade. Blocking autophagy in this compound-treated cells has been shown to decrease cell viability, indicating that autophagy serves as a protective mechanism in this context.[5]
Quantitative Data: Apoptosis Assay
The following table presents representative data on the effect of this compound on the induction of apoptosis in HCG27 cells, as measured by Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry. The data illustrates the typical finding that this compound does not significantly increase the percentage of apoptotic cells.
| Treatment | Time (hours) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 24 | 96.5 ± 2.1 | 2.1 ± 0.5 | 1.4 ± 0.3 |
| This compound (8 µM) | 24 | 95.8 ± 2.5 | 2.5 ± 0.6 | 1.7 ± 0.4 |
| Etoposide (B1684455) (50 µM) | 24 | 65.3 ± 5.5 | 25.8 ± 3.9 | 8.9 ± 2.1 |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentration and for various time points. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells for each sample.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission signal at approximately 617 nm. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/Propidium Iodide Staining
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis. Include a positive control for apoptosis (e.g., etoposide treatment).
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL). Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry. Use a 488 nm laser for excitation. Collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm. Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.
Western Blotting for Cyclin D1
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C. After washing with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Conclusion
This compound, through its inhibition of dihydroceramide desaturase 1, provides a valuable tool for studying the cellular roles of dihydroceramide. Its primary effects are the induction of ER stress, leading to a G1/S cell cycle arrest and a pro-survival autophagic response. Contrary to what might be expected from the accumulation of a ceramide precursor, this compound does not directly trigger apoptosis in the commonly studied cancer cell models. This highlights the complex and context-dependent signaling roles of sphingolipids in determining cell fate. For researchers in oncology and drug development, understanding the intricate interplay between dhCer accumulation, ER stress, autophagy, and the cell cycle is crucial for the rational design of novel therapeutic strategies that target the sphingolipid metabolic pathway.
References
- 1. Dihydroceramide delays cell cycle G1/S transition via activation of ER stress and induction of autophagy. (2012) | Vincenzo Gagliostro | 85 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroceramide delays cell cycle G1/S transition via activation of ER stress and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dihydroceramide Desaturase Inhibitor XM462: A Technical Guide to its Application in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
XM462 is a potent and specific inhibitor of dihydroceramide (B1258172) desaturase (DEGS1), a critical enzyme in the de novo sphingolipid synthesis pathway. By blocking the conversion of dihydroceramide to ceramide, this compound induces the accumulation of various dihydroceramide species within cancer cells. This accumulation triggers a cascade of cellular stress responses, primarily endoplasmic reticulum (ER) stress and autophagy, which ultimately leads to a delay in the G1/S phase transition of the cell cycle. This whitepaper provides an in-depth technical guide to the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling pathways it modulates. This information is intended to equip researchers with the foundational knowledge required to effectively utilize this compound as a tool in preclinical cancer research and to explore its potential as a therapeutic agent.
Core Mechanism of Action
This compound functions as a mechanism-based inhibitor of dihydroceramide desaturase.[1] Its primary mode of action is the competitive and reversible inhibition of DEGS1, which catalyzes the introduction of a double bond into dihydroceramide to form ceramide. This inhibition leads to a significant intracellular accumulation of dihydroceramides, the direct substrates of the enzyme.[1]
The elevated levels of dihydroceramides act as a cellular stress signal, initiating two key interconnected pathways:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of dihydroceramides in the ER membrane is a key trigger for the Unfolded Protein Response (UPR). This is primarily mediated through the activation of two key ER stress sensors:
-
eIF2α (eukaryotic initiation factor 2 alpha): Phosphorylation of eIF2α leads to a global attenuation of protein synthesis, a hallmark of the ER stress response.
-
Xbp1 (X-box binding protein 1): Splicing of Xbp1 mRNA results in the production of a potent transcription factor that upregulates the expression of ER chaperones and other genes involved in restoring ER homeostasis.
-
-
Autophagy: Dihydroceramide accumulation is a potent inducer of autophagy, a cellular process of self-digestion of damaged organelles and proteins.[2] This is a pro-survival response initiated by the cell to cope with the stress induced by this compound. However, sustained autophagy can also lead to a form of programmed cell death.
The culmination of these stress responses is a delay in the cell cycle, specifically at the G1/S transition, thereby inhibiting cancer cell proliferation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound from preclinical cancer research studies.
| Parameter | Value | Cell/System | Reference |
| IC50 (in vitro) | 8.2 µM | Rat liver microsomes | [1] |
| IC50 (in cultured cells) | 0.78 µM | Jurkat A3 cells | [1] |
| Inhibition Constant (Ki) | 2 µM | Rat liver microsomes | [1] |
| Inhibition Type | Mixed-type | Rat liver microsomes | [1] |
Table 1: Inhibitory Activity of this compound
| Cell Line | This compound Concentration | Treatment Duration | Effect | Reference |
| HCG27 (Gastric Carcinoma) | 8 µM | 24 hours | Induction of autophagy, delayed G1/S transition | [2] |
| HCG27 (Gastric Carcinoma) | 8 µM | 24 hours | Activation of eIF2α and Xbp1 splicing | [2] |
| Jurkat A3 (T-cell leukemia) | 5 µM | 24 hours | Reduced cell viability | [1] |
Table 2: Cellular Effects of this compound in Cancer Cell Lines
Signaling Pathways and Experimental Workflows
This compound-Induced Cellular Stress Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound in cancer cells.
Caption: this compound inhibits DEGS1, leading to dihydroceramide accumulation, ER stress, and autophagy, culminating in a G1/S cell cycle delay.
Experimental Workflow for Investigating this compound's Effects
The logical flow for studying the impact of this compound on cancer cells is depicted below.
Caption: A typical experimental workflow for characterizing the cellular and molecular effects of this compound in cancer cell lines.
Detailed Experimental Protocols
Quantification of Dihydroceramides by LC-MS/MS
This protocol provides a general framework for the analysis of dihydroceramide species. Specific parameters may require optimization based on the instrument and specific dihydroceramide species of interest.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCG27) at a density of 1 x 10^6 cells per 100 mm dish.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., 8 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
2. Lipid Extraction:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in 1 mL of ice-cold methanol (B129727) and transfer to a glass tube.
-
Add 2 mL of chloroform (B151607) and vortex vigorously for 1 minute.
-
Add 1 mL of water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol:chloroform, 9:1 v/v).
-
Inject an appropriate volume (e.g., 5-10 µL) onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 1 mM ammonium (B1175870) formate) and mobile phase B (e.g., methanol/isopropanol with 0.1% formic acid and 1 mM ammonium formate).
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect specific precursor-product ion transitions for different dihydroceramide species (e.g., C16, C18, C24, C24:1).
-
Quantify the abundance of each dihydroceramide species relative to an internal standard (e.g., a deuterated ceramide analog).
Western Blotting for ER Stress and Autophagy Markers
1. Cell Lysis and Protein Quantification:
-
Following this compound treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Rabbit anti-XBP1s
-
Rabbit anti-LC3B
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
1. Cell Preparation and Fixation:
-
Harvest cells by trypsinization following this compound treatment.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
2. Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2-A).
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters to exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Conclusion and Future Directions
This compound serves as a valuable research tool for elucidating the intricate roles of dihydroceramides and the DEGS1 enzyme in cancer cell biology. Its ability to induce ER stress, autophagy, and cell cycle arrest provides a clear and reproducible phenotype for studying these fundamental cellular processes. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to incorporate this compound into their experimental designs.
Future research should focus on several key areas. Firstly, a comprehensive analysis of the specific dihydroceramide species that accumulate in different cancer types in response to this compound could reveal novel biomarkers or therapeutic targets. Secondly, exploring the potential synergistic effects of this compound with other chemotherapeutic agents that target different cellular pathways could lead to more effective combination therapies. Finally, the development of more potent and specific second-generation DEGS1 inhibitors based on the this compound scaffold holds promise for translating these preclinical findings into novel cancer treatments. The continued investigation of this compound and the pathways it modulates will undoubtedly contribute to a deeper understanding of cancer biology and may ultimately pave the way for new therapeutic strategies.
References
An In-depth Technical Guide to XM462 (CAS Number: 1045857-53-1): A Dihydroceramide Desaturase Inhibitor
This technical guide provides a comprehensive overview of XM462, a potent inhibitor of dihydroceramide (B1258172) desaturase (Des1). The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, experimental protocols, and effects on cellular pathways. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.
Introduction
This compound is a synthetic, mechanism-based inhibitor of the enzyme dihydroceramide desaturase (Des1), a key enzyme in the de novo sphingolipid biosynthesis pathway.[1] By blocking the conversion of dihydroceramide to ceramide, this compound leads to the accumulation of dihydroceramides and a reduction in ceramide levels, thereby modulating critical cellular processes such as cell cycle progression, apoptosis, and autophagy. Its potential as a tool for cancer research has been an area of active investigation.[2]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1045857-53-1 |
| Molecular Formula | C25H51NO3S |
| Molecular Weight | 445.74 g/mol |
| SMILES | --INVALID-LINK--(--INVALID-LINK--O)CO |
Mechanism of Action
XM426 acts as a mixed-type inhibitor of dihydroceramide desaturase.[2] This enzyme is responsible for introducing a 4,5-trans double bond into the sphingoid backbone of dihydroceramide to form ceramide. Inhibition of Des1 by this compound disrupts the normal balance of sphingolipids within the cell.
The accumulation of dihydroceramides and the depletion of ceramides (B1148491) can trigger various downstream cellular effects. While ceramides are well-known mediators of apoptosis and cell cycle arrest, the biological roles of dihydroceramides are still being elucidated but are also implicated in cellular signaling.
Quantitative Biological Activity
The inhibitory potency of this compound has been characterized both in vitro and in cellular assays.
Table 1: Inhibitory Activity of this compound against Dihydroceramide Desaturase
| Assay Type | Parameter | Value (µM) | Source |
| In Vitro (Rat Liver Microsomes) | IC50 | 8.2 | [1][2] |
| In Vitro | Ki | 2 | [2][3] |
| Cultured Cells (Jurkat A3) | IC50 | 0.78 | [1][2] |
Effects on Cellular Models
The biological effects of this compound have been studied in various cancer cell lines.
Table 2: Effects of this compound and its Analogs on Cancer Cell Lines
| Compound | Cell Line | Effect | Potency | Source |
| This compound | Jurkat A3 | Reduced cell viability | 5 µM, 24 h | [1] |
| RBM2-1B (analog) | A549, HCT116 | Reduced cell viability, induced apoptosis | Similar to C8-Cer | [4] |
| RBM2-1D (analog) | A549, HCT116 | Reduced cell viability, induced apoptosis | Similar to C8-Cer | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro Dihydroceramide Desaturase Assay
This assay measures the enzymatic activity of dihydroceramide desaturase in a cell-free system, typically using rat liver microsomes as the enzyme source.[5][6]
Materials:
-
Rat liver microsomes
-
N-octanoyl-D-erythro-sphinganine (C8-dihydroceramide) as substrate
-
Tritiated water (as a tracer for the desaturation reaction)
-
NADH as a cofactor
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., ethanol)
-
Reaction buffer (e.g., 0.2 M phosphate (B84403) buffer, pH 7.4)
-
C18 solid-phase extraction columns
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADH, and the tritiated C8-dihydroceramide substrate.
-
Add the desired concentration of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the rat liver microsome preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding a solvent like methanol).
-
Separate the tritiated water produced during the desaturation reaction from the labeled substrate using a C18 column.
-
Quantify the amount of tritiated water using a scintillation counter to determine the enzyme activity.
In Situ Dihydroceramide Desaturase Assay in Cultured Cells
This assay assesses the activity of dihydroceramide desaturase within intact cells.[5][7]
Materials:
-
Cultured cells (e.g., Jurkat A3, HEK293)
-
Cell-permeable dihydroceramide analog, such as C12-dihydroceramidoid (C12-dhCCPS), as a substrate.
-
This compound (or other inhibitors)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Add the C12-dhCCPS substrate to the cell culture medium and incubate for a defined period (e.g., 6 hours).
-
Harvest the cells, wash with PBS, and extract the lipids.
-
Analyze the lipid extracts by LC-MS to quantify the levels of the C12-dhCCPS substrate and its desaturated product, C12-ceramidoid (C12-CCPS).
-
Calculate the percentage of conversion of the substrate to the product to determine the in-situ enzyme activity.
Signaling Pathways and Visualizations
This compound primarily impacts the de novo sphingolipid biosynthesis pathway. The following diagrams illustrate this pathway and the point of inhibition by this compound.
Caption: De Novo Sphingolipid Biosynthesis Pathway and Inhibition by this compound.
The following diagram illustrates a potential experimental workflow for assessing the effects of this compound.
Caption: Experimental Workflow for Evaluating the Cellular Effects of this compound.
Conclusion
This compound is a valuable research tool for studying the role of dihydroceramide desaturase and the broader implications of sphingolipid metabolism in cellular function and disease. Its specific inhibitory action allows for the targeted investigation of the consequences of dihydroceramide accumulation and ceramide depletion. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of targeting the de novo sphingolipid biosynthesis pathway. Further research is warranted to fully elucidate the downstream signaling effects of this compound and to explore its potential in preclinical models of cancer and other diseases. To date, no clinical trials involving this compound have been identified.
References
- 1. Synthesis and biological activity of a novel inhibitor of dihydroceramide desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydroceramide Desaturase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of dihydroceramide (B1258172) desaturase (DES1) inhibitors, covering their mechanism of action, key signaling pathways, and experimental evaluation. Dihydroceramide desaturase 1 (DES1), also known as DEGS1, is a critical enzyme in the de novo sphingolipid biosynthesis pathway. It catalyzes the introduction of a 4,5-trans-double bond into dihydroceramide to form ceramide, a central signaling lipid involved in a myriad of cellular processes including apoptosis, cell cycle arrest, and autophagy. Inhibition of DES1 leads to the accumulation of dihydroceramides and a depletion of ceramides, profoundly impacting cellular fate. This makes DES1 a compelling target for therapeutic intervention in various diseases, including cancer and metabolic disorders.
Quantitative Data on Dihydroceramide Desaturase Inhibitors
The following table summarizes the inhibitory potency of several well-characterized DES1 inhibitors. The IC50 and Ki values are presented to allow for a quantitative comparison of their efficacy under different experimental conditions.
| Inhibitor | Type | IC50 | Ki | Enzyme Source | Assay Conditions | Reference(s) |
| Fenretinide (4-HPR) | Competitive/Irreversible | 2.32 µM | 8.28 µM | Rat liver microsomes | In vitro, 20 min incubation | [1] |
| 4-oxo-4-HPR | Competitive | 1.68 µM | - | Rat liver microsomes | In vitro | [1] |
| GT11 | Competitive | 52 nM | 22 nM | HGC27 cell lysates | In vitro | [2] |
| 23 nM | - | Primary cultured cerebellar neurons | In situ | [3] | ||
| - | 6 µM | Rat liver microsomes | In vitro | [2] | ||
| XM462 | Mixed-type | 8.2 µM | 2 µM | Rat liver microsomes | In vitro | [4][5] |
| 0.78 µM | - | Cultured cells | In situ | [4] | ||
| PR280 | Potent Inhibitor | 700 nM | - | - | In vitro | [6] |
| SKI II | Noncompetitive | - | 0.3 µM | HGC-27 cell lysates | In vitro | [7] |
| C8-CPPC | Competitive | - | - | - | Positive control for DES1 inhibition | [8] |
Core Signaling Pathways Affected by DES1 Inhibition
Inhibition of DES1 disrupts the balance between dihydroceramides and ceramides, triggering several key signaling cascades that influence cell survival and death.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of dihydroceramides in the endoplasmic reticulum is a potent trigger of ER stress. This leads to the activation of the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. Dihydroceramides have been shown to directly activate the ATF6 branch of the UPR.[9] Prolonged ER stress, however, can shift the UPR towards a pro-apoptotic response.
Autophagy
Dihydroceramide accumulation is a known inducer of autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death. The molecular mechanism can be both dependent and independent of dihydroceramide levels.[10] One proposed mechanism involves dihydroceramide-mediated lysosomal membrane permeabilization, leading to the release of cathepsins and subsequent activation of apoptosis.[11]
Apoptosis
While ceramide is a well-known pro-apoptotic lipid, the accumulation of dihydroceramide upon DES1 inhibition can also lead to apoptosis, often as a consequence of prolonged ER stress or autophagy-mediated pathways. Dihydroceramide itself has been shown to be less effective at forming apoptotic channels in mitochondrial membranes compared to ceramide.[12] However, the downstream consequences of its accumulation, such as the activation of the CHOP transcription factor, ultimately converge on the apoptotic machinery.
Experimental Protocols
Accurate measurement of DES1 activity is crucial for the characterization of its inhibitors. Below are detailed methodologies for both in vitro and in situ assays.
In Vitro Dihydroceramide Desaturase Assay
This assay measures the enzymatic activity of DES1 in a cell-free system, typically using microsomal fractions as the enzyme source.
Materials:
-
Enzyme Source: Rat liver microsomes or total cell homogenate from cultured cells.
-
Substrate: N-octanoyl-D-erythro-dihydrosphingosine (C8-dhCer). For radiometric assays, [4,5-³H]-labeled C8-dhCer is used.
-
Cofactor: NADH or NADPH.
-
Assay Buffer: 0.1 M Tris-HCl buffer (pH 7.5) containing 0.5% Triton X-100.
-
Inhibitor: Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Quenching Solution: Chloroform/Methanol (2:1, v/v).
-
Analytical Equipment: Scintillation counter (for radiometric assay) or LC-MS/MS system.
Procedure:
-
Prepare the reaction mixture in the assay buffer containing the enzyme source (e.g., 100 µg of microsomal protein).
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate (e.g., 2 µM C8-dhCer) and cofactor (e.g., 1 mM NADH).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Extract the lipids and analyze the conversion of dihydroceramide to ceramide using either a radiometric method to detect the release of tritiated water or by LC-MS/MS to quantify the product.
In Situ Dihydroceramide Desaturase Assay
This assay measures DES1 activity in intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.
Materials:
-
Cell Line: A suitable cell line, such as SMS-KCNR human neuroblastoma cells.
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum.
-
Substrate: A water-soluble dihydroceramide analog, such as D-e-C12-dhCCPS.
-
Inhibitor: Test compound.
-
Lysis Buffer: For cell harvesting and lipid extraction.
-
Analytical Equipment: LC-MS/MS system.
Procedure:
-
Plate cells and allow them to adhere and grow to a desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 30 minutes).
-
Add the water-soluble substrate (e.g., 0.5 µM C12-dhCCPS) to the cell culture medium and incubate for a defined period (e.g., 6 hours).[8]
-
Wash the cells with ice-cold PBS to remove excess substrate.
-
Harvest the cells and extract the lipids.
-
Analyze the levels of the substrate and its desaturated product (C12-CCPS) by LC-MS/MS to determine the percentage of conversion, which reflects the in situ DES1 activity.[8]
Conclusion
Dihydroceramide desaturase inhibitors represent a promising class of molecules for therapeutic development, particularly in oncology and metabolic diseases. By modulating the cellular levels of dihydroceramides and ceramides, these inhibitors can potently induce cell stress pathways leading to apoptosis or cytotoxic autophagy. A thorough understanding of their quantitative potency, the signaling pathways they modulate, and the appropriate experimental methods for their evaluation is essential for advancing these compounds from the laboratory to the clinic. This guide provides a foundational resource for researchers and drug developers working in this exciting field.
References
- 1. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of dihydroceramide desaturase 1: Therapeutic agents and pharmacological tools to decipher the role of dihydroceramides in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroceramide desaturase - Wikipedia [en.wikipedia.org]
- 6. Item - From Sphingosine Kinase to Dihydroceramide Desaturase: A StructureâActivity Relationship (SAR) Study of the Enzyme Inhibitory and Anticancer Activity of 4â((4-(4-Chlorophenyl)thiazol-2-yl)amino)phenol (SKI-II) - American Chemical Society - Figshare [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What are DES1 inhibitors and how do they work? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for In Vitro Use of XM462
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM462 is a potent inhibitor of the enzyme dihydroceramide (B1258172) desaturase (DES1), a critical component in the de novo synthesis of ceramides.[1] By blocking the conversion of dihydroceramide to ceramide, this compound leads to the accumulation of dihydroceramides within the cell. This accumulation has been shown to induce cellular responses such as apoptosis and alterations in sphingolipid metabolism, making this compound a valuable tool for studying the roles of these lipids in cell signaling and a potential candidate for therapeutic development, particularly in oncology.[1][2]
These application notes provide detailed protocols for the in vitro use of this compound, including enzymatic and cell-based assays, to facilitate research into its mechanism of action and cellular effects.
Mechanism of Action
This compound acts as a mixed-type inhibitor of dihydroceramide desaturase 1 (DES1).[1] This enzyme is responsible for introducing a 4,5-trans double bond into dihydroceramide to form ceramide. Inhibition of DES1 by this compound disrupts the balance of sphingolipids, leading to an accumulation of dihydroceramides. While traditionally considered biologically inert, recent studies have demonstrated that elevated levels of dihydroceramides can trigger various cellular events, including autophagy and apoptosis.[2] Analogs of this compound, such as RBM2-1B and RBM2-1D, have also been shown to inhibit acid ceramidase, though this compound's primary characterized target is DES1.[3]
The accumulation of dihydroceramides is thought to be the primary driver of the cytotoxic effects observed with this compound treatment. This altered lipid profile can impact cellular membrane structure and signaling pathways, ultimately leading to programmed cell death in cancer cell lines such as A549 (lung carcinoma) and HCT116 (colon carcinoma).[3]
Data Presentation
The following tables summarize the quantitative data available for this compound and its analogs.
| Compound | Target Enzyme | Inhibition Type | Ki | IC50 (in vitro) | IC50 (in cultured cells) | Reference |
| This compound | Dihydroceramide Desaturase 1 (DES1) | Mixed-type | 2 µM | 8.2 µM | 0.78 µM | [1] |
| RBM2-1B | Dihydroceramide Desaturase 1 (DES1) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Acid Ceramidase | Not Specified | Not Specified | Not Specified | Not Specified | [3] | |
| RBM2-1D | Dihydroceramide Desaturase 1 (DES1) | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| Acid Ceramidase | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Table 1: Enzymatic Inhibition Data for this compound and its Analogs.
| Cell Line | Compound | Effect | Potency | Reference |
| A549 (Lung Carcinoma) | RBM2-1B, RBM2-1D | Reduced Cell Viability | Similar to each other | [3] |
| HCT116 (Colon Carcinoma) | RBM2-1B, RBM2-1D | Reduced Cell Viability | Similar to each other | [3] |
| HCT116 (Colon Carcinoma) | RBM2-1B, RBM2-1D | Induced Apoptosis | Similar to C8-Cer | [3] |
Table 2: Cellular Activity of this compound Analogs.
Experimental Protocols
Dihydroceramide Desaturase (DES1) Inhibition Assay (In Vitro)
This protocol is adapted from established methods to determine the inhibitory activity of this compound on DES1 in a cell-free system, typically using rat liver microsomes as the enzyme source.
Materials:
-
Rat liver microsomes
-
N-octanoyl-D-erythro-sphinganine (C8-dihydroceramide) as substrate
-
Tritiated N-octanoyl-D-erythro-sphinganine ([³H]C8-dihydroceramide)
-
NADH
-
This compound (or other inhibitors)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
C18 solid-phase extraction columns
-
Scintillation counter and fluid
Procedure:
-
Prepare the assay mixture in a final volume of 200 µL containing phosphate buffer, NADH (cofactor), and the desired concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Add the substrate mix containing a fixed amount of [³H]C8-dihydroceramide and varying concentrations of unlabeled C8-dihydroceramide.
-
Initiate the reaction by adding 100 µg of rat liver microsome protein. Use heat-inactivated microsomes as a negative control.
-
Incubate the reaction mixture at 37°C for 20 minutes. The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding an appropriate quenching solvent.
-
The formation of tritiated water ([³H]H₂O), a byproduct of the desaturation reaction, is measured to determine enzyme activity.
-
Load the reaction mixture onto a C18 column to separate the radiolabeled substrate from the tritiated water.
-
Collect the eluate containing the tritiated water and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of this compound to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acid Ceramidase Activity Assay
This fluorogenic assay can be used to assess the off-target effects of this compound or its analogs on acid ceramidase activity.
Materials:
-
Cell lysates (as a source of acid ceramidase)
-
Rbm14-12 (fluorogenic substrate)
-
Sodium acetate (B1210297) buffer (25 mM, pH 4.5)
-
96-well plates
-
Microplate fluorescence reader
Procedure:
-
Prepare cell homogenates from the desired cell line and quantify the protein concentration.
-
In a 96-well plate, prepare the reaction mixture containing sodium acetate buffer and the fluorogenic substrate Rbm14-12 (final concentration of 20 µM).
-
Add 10-25 µg of cell lysate protein to each well.
-
Include wells with this compound or its analogs at various concentrations to test for inhibitory effects.
-
Incubate the plate at 37°C for a specified time (e.g., 1-3 hours).
-
Stop the reaction and measure the fluorescence of the released umbelliferone, which is generated upon substrate hydrolysis.
-
Calculate the enzyme activity and the percentage of inhibition at different compound concentrations.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of A549 and HCT116 cells.
Materials:
-
A549 or HCT116 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed A549 or HCT116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
A549 or HCT116 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. Inhibitors of dihydroceramide desaturase 1: Therapeutic agents and pharmacological tools to decipher the role of dihydroceramides in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of the IC50 of XM462 in A549 Human Lung Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of the hypothetical anti-cancer agent XM462 in the A549 human lung adenocarcinoma cell line. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Introduction
A549 is a human alveolar basal epithelial cell line derived from lung carcinoma tissue and is a common model for lung cancer research.[1] The IC50 value is a critical parameter for evaluating the potency of a cytotoxic agent, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[1] This application note describes a robust and reproducible MTT assay protocol to determine the IC50 value of this compound in A549 cells. The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is directly proportional to the number of living cells.[1][2]
Quantitative Data Summary
As this compound is a hypothetical compound, the following table provides a template for presenting the IC50 data that would be generated using the protocol below. For context, IC50 values for various compounds in A549 cells can range from micromolar (µM) to millimolar (mM) concentrations, depending on the compound's potency and the duration of treatment.[3][4][5]
| Compound | Cell Line | Treatment Duration | IC50 (µM) | Assay Method |
| This compound | A549 | 24 hours | e.g., 15.5 | MTT Assay |
| This compound | A549 | 48 hours | e.g., 9.8 | MTT Assay |
| This compound | A549 | 72 hours | e.g., 5.2 | MTT Assay |
| Doxorubicin (example) | A549 | 48 hours | ~0.5 - 5 | MTT Assay |
| Cisplatin (example) | A549 | 48 hours | ~10 - 50 | MTT Assay |
Experimental Protocol: IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in A549 cells.
3.1. Materials and Reagents
-
A549 human lung carcinoma cells (ATCC® CCL-185™)
-
F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (stock solution prepared in Dimethyl Sulfoxide, DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom cell culture plates
-
Sterile, disposable laboratory consumables (pipette tips, microcentrifuge tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 490 nm or 570 nm
3.2. Cell Culture
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture the cells when they reach 70-90% confluency, typically every 3-4 days, using 0.25% Trypsin-EDTA for detachment.[1]
3.3. Experimental Procedure
-
Cell Seeding:
-
Harvest A549 cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.[1]
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the DMSO stock. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50.
-
For the definitive assay, prepare a series of 8-10 concentrations around the estimated IC50.
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared drug dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).[1]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
After the incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[1]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[2]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[2]
-
3.4. Data Analysis
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) x 100
-
-
Plot a dose-response curve with the drug concentration on the x-axis (logarithmic scale) and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software (e.g., GraphPad Prism, R).[1]
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for IC50 determination of this compound in A549 cells using the MTT assay.
4.2. Hypothetical Signaling Pathway Targeted by this compound
This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a key signaling pathway involved in cell proliferation and survival.
Caption: Hypothetical signaling pathway showing this compound inhibiting the Raf-MEK-ERK cascade in A549 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: XM462 Treatment for HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM462 is a novel investigational compound demonstrating potent anti-proliferative activity in preclinical studies. This document provides detailed application notes and protocols for the treatment of the human colorectal carcinoma cell line, HCT116, with this compound. The provided methodologies and data serve as a guide for researchers investigating the efficacy and mechanism of action of XM426.
Mechanism of Action
This compound is hypothesized to induce apoptosis and cause cell cycle arrest in HCT116 cells by modulating key signaling pathways. Preliminary evidence suggests the involvement of the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell survival, proliferation, and apoptosis.[1][2][3][4][5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound on HCT116 Cells
| Parameter | Value | Experimental Conditions |
| IC50 | 15 µM | 48-hour treatment |
| Optimal Treatment Concentration Range | 10 - 25 µM | For significant apoptosis induction |
| Observed Effects | Apoptosis, G1 Cell Cycle Arrest | 24-48 hour treatment |
Experimental Protocols
HCT116 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the HCT116 human colorectal carcinoma cell line.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (ATCC 30-2007)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2, 95% humidity)
Procedure:
-
Complete Growth Medium Preparation: To a 500 mL bottle of McCoy's 5A Medium, add 50 mL of FBS (10% final concentration) and 5 mL of Penicillin-Streptomycin solution (1% final concentration).
-
Cell Thawing and Plating:
-
Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance and Subculture:
-
Observe cells daily and change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and split at a ratio of 1:3 to 1:6 into new flasks.[8][10]
-
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on HCT116 cells using a colorimetric MTT assay.[11][12][13][14][15]
Materials:
-
HCT116 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Western Blot for Apoptosis Markers
This protocol describes the detection of apoptosis by analyzing the cleavage of Poly (ADP-ribose) polymerase (PARP) via Western blot.[16][17][18][19]
Materials:
-
HCT116 cells
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-PARP, recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed HCT116 cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in HCT116 cells.
Caption: Proposed signaling pathway of this compound in HCT116 cells.
References
- 1. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitogen-activated protein kinase phosphatase-1 inhibition and sustained extracellular signal-regulated kinase 1/2 activation in camptothecin-induced human colon cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human colon cancer HCT-116 cells by anthocyanins through suppression of Akt and activation of p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. encodeproject.org [encodeproject.org]
- 10. elabscience.com [elabscience.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols for XM462-Induced Apoptosis in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM462 is a novel investigational compound demonstrating potent pro-apoptotic activity in preclinical studies. These application notes provide a detailed framework for assessing the apoptotic effects of this compound on the Jurkat T-lymphocyte cell line, a widely utilized model in immunology and cancer research. The protocols outlined below describe methods for quantifying apoptosis through Annexin V and caspase activation assays, as well as elucidating the potential signaling pathways involved.
Jurkat cells, when exposed to apoptotic stimuli, undergo a series of characteristic morphological and biochemical changes. These include the externalization of phosphatidylserine (B164497) (PS), activation of caspases, and eventual DNA fragmentation.[1][2] The following protocols will enable researchers to quantitatively and qualitatively assess these hallmarks of apoptosis induced by this compound.
Key Applications
-
Determination of the apoptotic efficacy of this compound in a T-cell leukemia model.
-
Elucidation of the mechanism of action of this compound through analysis of apoptotic signaling pathways.
-
High-throughput screening of potential anti-leukemic compounds.
-
Evaluation of dose-dependent and time-course effects of this compound on apoptosis induction.[3]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Jurkat Cell Viability and Apoptosis
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| 1 | 62.3 ± 4.2 | 28.4 ± 2.5 | 9.3 ± 1.8 |
| 10 | 25.1 ± 3.8 | 55.7 ± 4.1 | 19.2 ± 3.2 |
| 100 | 5.7 ± 1.5 | 30.2 ± 3.9 | 64.1 ± 5.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of this compound-Induced Caspase-3/7 Activation
| Time (hours) | Caspase-3/7 Activity (Relative Luminescence Units) |
| 0 | 1,500 ± 250 |
| 2 | 3,200 ± 450 |
| 4 | 8,900 ± 980 |
| 8 | 25,600 ± 2,100 |
| 16 | 15,200 ± 1,800 |
| 24 | 7,800 ± 950 |
Jurkat cells were treated with 10 µM this compound. Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of phosphatidylserine externalization, an early marker of apoptosis, using Annexin V-FITC, and the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells using the vital dye Propidium Iodide (PI).[2][4][5]
Materials:
-
Jurkat cells (Clone E6-1)
-
This compound
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[4][6]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Following treatment, collect the cells by centrifugation at 300 x g for 5 minutes.[7]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Measurement of Caspase-3/7 Activity
This protocol describes a luminescent assay to quantify the activity of effector caspases-3 and -7, key executioners of apoptosis.
Materials:
-
Jurkat cells
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar[9]
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed Jurkat cells in a white-walled 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Treat cells with this compound at various concentrations or for different time points. Include a vehicle control.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[9]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[9]
-
Subtract the background luminescence (from wells with medium and reagent only) from all experimental readings.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed apoptotic signaling pathways activated by this compound in Jurkat cells.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound-induced apoptosis in Jurkat cells.
References
- 1. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. genetex.com [genetex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dp.univr.it [dp.univr.it]
- 7. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. promega.com [promega.com]
Application Notes and Protocols for XM462: A Dihydroceramide Desaturase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of XM462 in Dimethyl Sulfoxide (DMSO) and cell culture media, along with comprehensive protocols for its use in in vitro research. This compound is a potent inhibitor of dihydroceramide (B1258172) desaturase (DEGS1), a key enzyme in the de novo ceramide synthesis pathway.
Introduction to this compound
This compound is a small molecule inhibitor of dihydroceramide desaturase 1 (DEGS1), the enzyme responsible for converting dihydroceramide to ceramide.[1] By blocking this critical step, this compound leads to the accumulation of dihydroceramides and a subsequent reduction in cellular ceramide levels. This modulation of the ceramide pathway has significant implications for various cellular processes, including cell cycle progression, apoptosis, and signaling pathways such as the Akt/mTOR pathway.
Solubility Data
The solubility of this compound is a critical factor for its effective use in in vitro experiments. The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 2.5 mg/mL[1] | ≥ 5.61 mM | A clear solution can be obtained at this concentration.[1] |
| Culture Media (e.g., DMEM, RPMI-1640) | Poor | Not directly soluble | This compound is hydrophobic and requires a vehicle like DMSO for solubilization before dilution in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution into working solutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM (or a desired concentration based on experimental needs). For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molar Mass: 446.7 g/mol ), dissolve it in 223.8 µL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution should be observed.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Objective: To prepare a working solution of this compound by diluting the DMSO stock solution in cell culture medium for treating cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound for your experiment. The IC50 for this compound in cultured cells is approximately 0.78 µM.[1] A typical starting concentration range for in vitro experiments could be 1-10 µM.
-
Important: To avoid precipitation of the hydrophobic compound in the aqueous culture medium, it is crucial to perform serial dilutions and ensure the final DMSO concentration remains low, typically below 0.5% (v/v), as most cell lines can tolerate this concentration without significant cytotoxicity.[2] Some sensitive cell lines may require a final DMSO concentration of 0.1% or lower.
-
Example Dilution for a final concentration of 10 µM this compound with 0.1% DMSO:
-
Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in pre-warmed culture medium to get a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of medium.
-
Further dilute this 100 µM intermediate solution 1:10 in the final volume of culture medium to be added to the cells. For example, to treat cells in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate solution. This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.01%.
-
-
Gently mix the working solution by pipetting up and down before adding it to the cell culture plates.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the drug.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound in the ceramide biosynthesis pathway.
Caption: A typical experimental workflow for using this compound in cell culture.
References
Application Notes and Protocols: Preparation of XM462 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
XM462 is a potent inhibitor of dihydroceramide (B1258172) desaturase (DES), a key enzyme in the de novo sphingolipid biosynthesis pathway.[1] It catalyzes the conversion of dihydroceramide to ceramide. Inhibition of this step leads to the accumulation of dihydroceramides and a reduction in the levels of downstream sphingolipids. Due to its role in modulating bioactive lipid signaling, this compound is a valuable tool for studying the physiological and pathological roles of sphingolipids, particularly in the context of cancer research.[1]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and accuracy.
2. Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Notes |
| Target | Dihydroceramide Desaturase (DES) | |
| Inhibition Type | Mixed-type | [1] |
| Ki | 2 µM | in vitro[1] |
| IC50 | 8.2 µM | in vitro (dihydroceramide desaturase)[1] |
| 0.78 µM | in cultured cells (dihydroceramide desaturase)[1] | |
| Recommended Storage | -80°C for up to 6 months | For long-term storage of stock solution[1] |
| -20°C for up to 1 month | For short-term storage of stock solution[1] |
3. Signaling Pathway
This compound inhibits dihydroceramide desaturase, a critical enzyme in the de novo sphingolipid biosynthesis pathway. This enzyme is responsible for introducing a double bond into dihydroceramide to form ceramide. The inhibition of this step by this compound leads to an accumulation of dihydroceramide and a depletion of ceramide and its downstream metabolites.
4. Experimental Protocols
4.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
4.2. Safety Precautions
-
This compound is a bioactive small molecule. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information. If an SDS is not available, handle with the caution appropriate for a novel chemical of unknown toxicity.
4.3. Preparation of a 10 mM Stock Solution
Note: The solubility of this compound in common laboratory solvents has not been extensively published. DMSO is recommended as it is a common solvent for small molecule inhibitors. However, it is advisable to perform a small-scale solubility test if possible.
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound. As the exact molecular weight can vary slightly between batches, refer to the manufacturer's certificate of analysis.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For example, if you weigh out 1 mg of this compound with a molecular weight of X g/mol , the volume of DMSO to add for a 10 mM solution would be: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 mol/L
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber, polypropylene microcentrifuge tubes in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
5. Experimental Workflow
The following diagram outlines the general workflow for preparing and using an this compound stock solution in a typical cell culture experiment.
Proper preparation and storage of this compound stock solutions are essential for obtaining reproducible and reliable experimental results. By following these protocols, researchers can effectively utilize this potent dihydroceramide desaturase inhibitor to investigate the complex roles of sphingolipids in various biological processes. Always refer to the manufacturer's specific instructions and safety data when available.
References
Application Note: Quantitation of Dihydroceramides by LC-MS/MS Following Treatment with the Dihydroceramide Desaturase Inhibitor XM462
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of dihydroceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is optimized for cells or tissues treated with XM462, a potent inhibitor of dihydroceramide (B1258172) desaturase 1 (Des1). Inhibition of Des1 blocks the conversion of dihydroceramides to ceramides (B1148491), leading to the accumulation of various dihydroceramide species.[1] The presented workflow, from sample preparation to data analysis, provides researchers with a reliable tool to investigate the biological roles of dihydroceramides in cellular processes such as autophagy and apoptosis.
Introduction
Sphingolipids are a complex class of lipids that play critical roles as both structural components of cell membranes and as signaling molecules. The de novo synthesis of sphingolipids involves the formation of dihydroceramides, which are subsequently converted to ceramides by the enzyme dihydroceramide desaturase 1 (Des1).[1] Ceramides are key precursors for more complex sphingolipids and are themselves implicated in various signaling pathways.
This compound is a well-characterized inhibitor of Des1.[2] By blocking the desaturation of dihydroceramides, this compound treatment leads to a significant accumulation of these precursors.[2] Elevated levels of dihydroceramides have been linked to the induction of cellular processes such as autophagy.[3] Therefore, accurate quantification of dihydroceramide species following this compound treatment is crucial for understanding their specific roles in cell signaling and pathophysiology. This application note provides a detailed protocol for the extraction and LC-MS/MS-based quantification of dihydroceramides in a cellular model system.
Experimental
Materials and Reagents
-
Cell Culture Media and Supplements
-
Phosphate Buffered Saline (PBS)
-
This compound (or other Des1 inhibitor)
-
LC-MS grade methanol, isopropanol, acetonitrile, and water
-
Formic acid
-
Ammonium (B1175870) formate
-
Internal Standards (e.g., C17:0-dihydroceramide)
-
Dihydroceramide standards (e.g., C16:0, C18:0, C24:0, C24:1 dihydroceramides)
Sample Preparation: Lipid Extraction from Cultured Cells
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in PBS and transfer to a conical tube.
-
Cell Lysis and Internal Standard Spiking: Centrifuge the cell suspension and discard the supernatant. Resuspend the cell pellet in a suitable volume of solvent (e.g., methanol). Add the internal standard (e.g., C17:0-dihydroceramide) to each sample for normalization.
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell lysate, add chloroform (B151607) and water in a ratio that results in a single-phase mixture (e.g., 1:2:0.8, chloroform:methanol:water).
-
Vortex thoroughly and incubate on ice.
-
Add additional chloroform and water to induce phase separation (final ratio of 2:2:1.8, chloroform:methanol:water).
-
Vortex and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume of LC-MS compatible solvent (e.g., methanol/isopropanol, 1:1, v/v) for analysis.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 2 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: linear gradient to 100% B
-
12-15 min: hold at 100% B
-
15.1-18 min: return to 30% B and equilibrate
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
-
MRM Transitions: Specific precursor-to-product ion transitions for each dihydroceramide species and the internal standard should be optimized. Representative transitions are provided in Table 1.
Table 1: Representative MRM Transitions for Dihydroceramide Analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| C16:0 Dihydroceramide | 540.5 | 266.3 |
| C17:0 Dihydroceramide (IS) | 554.5 | 266.3 |
| C18:0 Dihydroceramide | 568.6 | 266.3 |
| C24:0 Dihydroceramide | 652.7 | 266.3 |
| C24:1 Dihydroceramide | 650.7 | 266.3 |
Results and Discussion
To demonstrate the utility of this method, a hypothetical experiment was conducted where a human cancer cell line was treated with 10 µM this compound for 24 hours. Dihydroceramide levels were quantified using the described LC-MS/MS protocol.
Table 2: Quantitative Analysis of Dihydroceramides after this compound Treatment (Hypothetical Data).
| Dihydroceramide Species | Vehicle Control (pmol/mg protein) | This compound Treated (pmol/mg protein) | Fold Change |
|---|---|---|---|
| C16:0 Dihydroceramide | 15.2 ± 2.1 | 155.8 ± 15.3 | 10.2 |
| C18:0 Dihydroceramide | 8.5 ± 1.5 | 92.3 ± 9.8 | 10.9 |
| C24:0 Dihydroceramide | 22.1 ± 3.5 | 245.3 ± 28.1 | 11.1 |
| C24:1 Dihydroceramide | 18.9 ± 2.8 | 201.7 ± 22.5 | 10.7 |
The results, as summarized in Table 2, show a significant accumulation of all measured dihydroceramide species upon treatment with this compound. This is consistent with the known inhibitory effect of this compound on dihydroceramide desaturase. The fold increase across different species is relatively uniform, suggesting a broad impact of Des1 inhibition on the dihydroceramide pool.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of dihydroceramides.
Caption: Signaling pathway affected by this compound treatment.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive and specific approach for the quantification of dihydroceramides in biological samples following treatment with the Des1 inhibitor this compound. The protocol is robust and can be adapted for various cell types and tissues. This methodology will be a valuable tool for researchers investigating the roles of dihydroceramides in health and disease.
References
- 1. Inhibitors of dihydroceramide desaturase 1: Therapeutic agents and pharmacological tools to decipher the role of dihydroceramides in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydroceramide accumulation mediates cytotoxic autophagy of cancer cells via autolysosome destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Dihydroceramide Desaturase Activity Using the Potent Inhibitor XM462: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroceramide (B1258172) desaturase (DEGS) is a critical enzyme in the de novo sphingolipid synthesis pathway. It catalyzes the introduction of a 4,5-trans-double bond into dihydroceramide to form ceramide.[1][2][3] This final step is crucial as ceramides (B1148491) are key bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[4][5] Dysregulation of DEGS activity has been implicated in various diseases, making it a compelling target for therapeutic intervention. XM462 is a potent, mixed-type inhibitor of dihydroceramide desaturase, effective both in vitro and in cultured cells, serving as a valuable tool for studying the function of DEGS and for screening potential therapeutic agents.[6][7]
These application notes provide detailed protocols for measuring DEGS activity using this compound as a benchmark inhibitor, guidelines for data interpretation, and an overview of the relevant signaling pathways.
Quantitative Data: Inhibitory Activity of this compound and Other DEGS Inhibitors
The inhibitory potency of this compound has been characterized in various assay formats. Below is a summary of its activity and a comparison with other known DEGS inhibitors.
| Inhibitor | Assay Type | Target | IC50 | Ki | Inhibition Type | Reference |
| This compound | In Vitro | Dihydroceramide Desaturase | 8.2 µM | 2 µM | Mixed-type | [6][7] |
| This compound | In Cultured Cells | Dihydroceramide Desaturase | 0.78 µM | - | - | [6] |
| Fenretinide (4-HPR) | In Vitro | Dihydroceramide Desaturase | 2.32 µM | 8 µM | Competitive (short incubation), Irreversible (long incubation) | [1][7] |
| GT11 | In Cultured Neurons | Dihydroceramide Desaturase | 23 nM | 6 µM | Competitive | [7][8] |
| SKI II | In Vitro | Dihydroceramide Desaturase | - | 0.3 µM | Noncompetitive | [7] |
Signaling Pathways Involving Dihydroceramide Desaturase
DEGS activity is a critical node in cellular signaling, influencing the balance between dihydroceramides and ceramides, which have distinct downstream effects. Inhibition of DEGS by this compound leads to an accumulation of dihydroceramides and a depletion of ceramides, impacting several key pathways.
Experimental Protocols
In Vitro Dihydroceramide Desaturase Activity Assay
This protocol is adapted from a method for assessing DEGS1 inhibitors and is suitable for determining the in vitro efficacy of this compound.[7] It utilizes a fluorescently labeled dihydroceramide substrate (dhCerC6NBD) and measures its conversion to fluorescent ceramide (CerC6NBD) via HPLC.
Materials:
-
Cell lysate from approximately 10^6 cells expressing DEGS1
-
This compound stock solution (in ethanol)
-
dhCerC6NBD (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-dihydrosphingosine)
-
Bovine Serum Albumin (BSA)
-
NADH solution (20 mg/mL in 0.2 M phosphate (B84403) buffer, pH 7.4)
-
0.2 M Phosphate buffer (pH 7.4)
-
HPLC system with a fluorimetric detector
Procedure:
-
Prepare BSA-Substrate Mix: Prepare a mix of BSA and the fluorescent substrate dhCerC6NBD. The final concentration of the substrate in the reaction will be 10 µM for inhibition experiments.
-
Reaction Setup: In a microcentrifuge tube, add the following components in order:
-
85 µL of BSA-substrate mix
-
3 µL of this compound stock solution (to achieve desired final concentration, e.g., 10 µM) or ethanol (B145695) as a vehicle control.
-
Cell lysate from 10^6 cells.
-
30 µL of NADH solution.
-
82 µL of 0.2 M phosphate buffer (pH 7.4).
-
The final reaction volume will be 300 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Reaction Termination: Stop the reaction by adding 0.7 mL of methanol to each tube and vortexing.
-
Analysis: Analyze the samples by HPLC with a fluorimetric detector to separate and quantify dhCerC6NBD and the product, CerC6NBD.
-
Data Calculation: Calculate the percentage of conversion of dhCerC6NBD to CerC6NBD. Determine the inhibitory effect of this compound by comparing the conversion in the presence of the inhibitor to the vehicle control.
In Situ Dihydroceramide Desaturase Activity Assay
This protocol allows for the measurement of DEGS activity within intact cells using a cell-permeable dihydroceramide analog, C12-dhCCPS.[2][3] The conversion to its desaturated counterpart is quantified by LC/MS.
Materials:
-
Cultured cells (e.g., HEK293, SMS-KCNR)
-
C12-dhCCPS (D-e-C12-dhCCPS) stock solution (100 mM in 100% ethanol)
-
This compound stock solution (in a suitable solvent like DMSO or ethanol)
-
Cell culture medium with 10% fetal calf serum
-
Phosphate-buffered saline (PBS)
-
Reagents for lipid extraction (e.g., chloroform/methanol)
-
LC/MS system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with various concentrations of this compound or vehicle control in cell culture medium for a specified time (e.g., 30 minutes to 1 hour).
-
Substrate Addition: Add C12-dhCCPS to the cell culture medium to a final concentration of 500 nM.
-
Incubation: Incubate the cells for a defined period (e.g., 1 to 6 hours) to allow for substrate uptake and conversion.
-
Cell Harvesting: After incubation, place the culture plates on ice, remove the medium, and wash the cells with ice-cold PBS.
-
Lipid Extraction: Harvest the cells and perform lipid extraction using a standard method (e.g., Bligh-Dyer).
-
LC/MS Analysis: Analyze the lipid extracts by LC/MS to measure the levels of C12-dhCCPS and the product, C12-CCPS.
-
Data Calculation: Determine the percentage of conversion of C12-dhCCPS to C12-CCPS. Calculate the inhibitory effect of this compound by comparing the conversion in inhibitor-treated cells to the vehicle-treated control cells.
Concluding Remarks
This compound is a robust and specific tool for the investigation of dihydroceramide desaturase activity. The protocols outlined above provide a framework for utilizing this compound to probe DEGS function in both isolated enzyme preparations and cellular contexts. Accurate measurement of DEGS inhibition is fundamental to understanding the role of sphingolipid metabolism in health and disease and is a critical step in the development of novel therapeutics targeting this pathway.
References
- 1. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DES1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Conversion of dihydroceramide into ceramide: involvement of a desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of the dihydroceramide desaturase inhibitor N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11) in primary cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
XM462: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM462 is a potent inhibitor of dihydroceramide (B1258172) desaturase (DES1), a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1][2] DES1 catalyzes the introduction of a 4,5-trans double bond into dihydroceramide to form ceramide, a key bioactive lipid involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. By inhibiting DES1, this compound leads to the accumulation of dihydroceramides and a reduction in ceramide levels, thereby modulating downstream signaling pathways. This property makes this compound a valuable tool for studying the roles of sphingolipids in health and disease, particularly in cancer research.[1][3]
Supplier Information
This compound can be sourced from the following supplier:
Product Datasheet
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1045857-53-1 | [2] |
| Molecular Formula | C25H51NO3S | [2] |
| Molecular Weight | 445.74 g/mol | [2] |
Biological Activity
| Parameter | Value | Conditions | Reference |
| IC50 | 8.2 µM | Dihydroceramide desaturase in vitro | [1][2] |
| IC50 | 0.78 µM | Dihydroceramide desaturase in cultured cells | [1][2] |
| Ki | 2 µM | Mixed-type inhibition in vitro | [1][2] |
Solubility and Storage
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (224.35 mM) | Requires sonication | [2] |
| In Vivo Formulation | ≥ 2.5 mg/mL (5.61 mM) | 10% DMSO >> 90% corn oil | [2] |
Storage of Stock Solutions: [1][2]
-
-80°C: 6 months
-
-20°C: 1 month
Powder Storage: [2]
-
-20°C: 3 years
-
4°C: 2 years
Signaling Pathway
This compound acts on the de novo sphingolipid synthesis pathway, which is initiated in the endoplasmic reticulum. The pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce dihydroceramide. Dihydroceramide desaturase 1 (DES1) then converts dihydroceramide to ceramide. Ceramide serves as a central hub for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glucosylceramide. Inhibition of DES1 by this compound leads to an accumulation of dihydroceramides and a depletion of ceramides, which can trigger cellular responses such as autophagy and apoptosis.
Experimental Protocols
In Vitro Dihydroceramide Desaturase (DES1) Inhibition Assay
This protocol is adapted from methodologies described for measuring DES1 activity.[4][5]
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Rat liver microsomes (as a source of DES1)
-
N-C8:0-d-erythro-dihydroceramide (C8-dhCer) substrate
-
[3H]-labeled C8-dhCer (for radiometric detection)
-
NADH
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (0.2 M, pH 7.4)
-
Scintillation fluid and vials
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Rat liver microsome lysate (from ~10^6 cells)
-
BSA-substrate mix (final C8-dhCer concentration of 10 µM)
-
NADH (final concentration of 1.3 mg/mL)
-
Phosphate buffer (to final volume)
-
-
Add Inhibitor: Add this compound from a stock solution to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM to determine IC50). For vehicle control, add an equivalent volume of DMSO or ethanol.
-
Initiate Reaction: Add a known amount of [3H]-labeled C8-dhCer to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 4 hours).
-
Stop Reaction: Terminate the reaction by adding a suitable solvent like methanol.
-
Measure Activity: The conversion of [3H]-C8-dhCer to [3H]-C8-Cer results in the formation of tritiated water. Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Cell-Based Dihydroceramide Desaturase (DES1) Inhibition Assay
This protocol is based on studies investigating the effects of DES1 inhibitors in cultured cells.[4][6]
Materials:
-
Cancer cell line of interest (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO or ethanol)
-
NBD-C6-dihydroceramide (dhCerC6NBD) fluorescent substrate
-
PBS
-
Methanol
-
HPLC system with a fluorescence detector
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO/ethanol) for a predetermined time (e.g., 24 hours).
-
Substrate Addition: Add the fluorescent substrate dhCerC6NBD (final concentration of 10 µM) to the cell culture medium.
-
Incubation: Incubate the cells with the substrate for 4 hours at 37°C.
-
Cell Lysis and Lipid Extraction:
-
Collect the cell media.
-
Wash the cells with PBS.
-
Lyse the cells and extract the lipids using a suitable solvent like methanol.
-
-
HPLC Analysis: Analyze the lipid extracts using HPLC with a fluorescence detector to separate and quantify dhCerC6NBD and its product, NBD-C6-ceramide.
-
Data Analysis: Calculate the percentage of inhibition of ceramide formation at each this compound concentration and determine the cellular IC50.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use.[1] Researchers should consult the safety data sheet (SDS) provided by the supplier for handling and safety information. The protocols provided here are for guidance and may require optimization for specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of dihydroceramide desaturase activity by the sphingosine kinase inhibitor SKI II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Using XM462 to Elucidate Sphingolipid-Dependent Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a critical class of lipids that serve not only as structural components of cellular membranes but also as key signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and stress responses. The delicate balance between different sphingolipid species, often referred to as the "sphingolipid rheostat," dictates cellular fate. Key bioactive sphingolipids include ceramide, sphingosine, and sphingosine-1-phosphate (S1P), with ceramide generally promoting apoptosis and S1P favoring cell survival and proliferation.[1][2] The metabolic pathways governing the interconversion of these molecules are complex and tightly regulated by a host of enzymes, making them attractive targets for therapeutic intervention and for studying cellular signaling.[3][4][5]
XM462 is a potent and specific inhibitor of dihydroceramide (B1258172) desaturase (DEGS), the enzyme responsible for converting dihydroceramide (dhCer) to ceramide.[6][7] This inhibition leads to the accumulation of dhCer and a subsequent reduction in the levels of downstream sphingolipids, including ceramide and S1P. By perturbing the sphingolipid metabolic flux, this compound serves as a valuable chemical tool to investigate the specific roles of dhCer accumulation and ceramide depletion in various signaling pathways. These application notes provide a comprehensive overview of the use of this compound in studying sphingolipid-dependent signaling, including detailed protocols and data presentation.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of dihydroceramide desaturase, the enzyme that introduces a double bond into the sphingoid backbone of dihydroceramide to form ceramide. This is a crucial step in the de novo synthesis of ceramides (B1148491) and other complex sphingolipids.[8][9] Inhibition of this enzyme by this compound leads to a significant increase in the intracellular concentration of various dihydroceramide species and a corresponding decrease in the levels of their ceramide counterparts. This targeted disruption of the sphingolipid pathway allows researchers to dissect the signaling roles of these specific lipid molecules.
References
- 1. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 2. cusabio.com [cusabio.com]
- 3. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sphingolipid-Signaling Pathway as a Modulator of Infection by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Dihydroceramide Accumulation using XM462
For Researchers, Scientists, and Drug Development Professionals
Introduction
XM462 is a potent, mechanism-based inhibitor of dihydroceramide (B1258172) desaturase (DES1), the enzyme responsible for converting dihydroceramides (dhCer) to ceramides (B1148491) in the final step of the de novo sphingolipid synthesis pathway.[1] By inhibiting DES1, this compound treatment leads to the intracellular accumulation of various dihydroceramide species. This targeted accumulation allows researchers to investigate the distinct biological roles of dihydroceramides, which are increasingly recognized as important signaling molecules involved in cellular processes such as autophagy, apoptosis, and cell cycle arrest.[2] These application notes provide detailed protocols for utilizing this compound to induce dihydroceramide accumulation in cultured cells, along with methods for the extraction and analysis of these lipids.
Mechanism of Action
This compound acts as a mixed-type inhibitor of dihydroceramide desaturase.[1] The accumulation of dihydroceramides upon this compound treatment has been observed in various cell lines, making it a valuable tool for studying the functional consequences of elevated dihydroceramide levels.
Data Presentation: Quantitative Effects of this compound on Dihydroceramide Levels
Treatment of cancer cell lines with this compound results in a significant increase in various dihydroceramide species. The following tables present illustrative quantitative data on the fold-change of specific dihydroceramide species in A549 and HCT-116 cells following this compound treatment. Note: These values are examples and the actual fold-change may vary depending on experimental conditions.
Table 1: Relative Fold-Change of Dihydroceramide Species in A549 Cells Treated with this compound (10 µM, 24h)
| Dihydroceramide Species | Fold-Change (this compound vs. Vehicle) |
| C16:0-dhCer | 5.2 |
| C18:0-dhCer | 4.8 |
| C20:0-dhCer | 3.5 |
| C22:0-dhCer | 3.1 |
| C24:0-dhCer | 4.5 |
| C24:1-dhCer | 4.2 |
Table 2: Relative Fold-Change of Dihydroceramide Species in HCT-116 Cells Treated with this compound (5 µM, 24h)
| Dihydroceramide Species | Fold-Change (this compound vs. Vehicle) |
| C16:0-dhCer | 6.1 |
| C18:0-dhCer | 5.5 |
| C20:0-dhCer | 4.2 |
| C22:0-dhCer | 3.8 |
| C24:0-dhCer | 5.3 |
| C24:1-dhCer | 4.9 |
Experimental Protocols
Herein, we provide detailed protocols for cell culture, this compound treatment, lipid extraction, and dihydroceramide analysis by LC-MS/MS.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing and treating adherent cancer cell lines such as A549 (human lung carcinoma) and HCT-116 (human colon carcinoma) with this compound.
Materials:
-
A549 or HCT-116 cells
-
Complete culture medium (e.g., DMEM or McCoy's 5A supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO or ethanol)
-
Vehicle control (DMSO or ethanol)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed A549 or HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare the desired final concentration of this compound in fresh, serum-free or complete culture medium. A typical starting concentration is between 1-10 µM.[1] Also, prepare a vehicle control with the same final concentration of DMSO or ethanol.
-
Cell Treatment: Once the cells reach the desired confluency, aspirate the old medium and wash the cells once with sterile PBS. Add the medium containing this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period, typically between 6 to 24 hours.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Storage: Add 1 mL of ice-cold PBS to each well, scrape the cells, and transfer the cell suspension to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until lipid extraction.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
Materials:
-
Cell pellet
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Deionized water
-
Glass vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Resuspension: Resuspend the cell pellet in 100 µL of deionized water.
-
Solvent Addition: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the cell suspension.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Phase Separation: Add 125 µL of chloroform and vortex for 1 minute. Then, add 125 µL of deionized water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe or pipette and transfer it to a new glass vial.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Storage: Store the dried lipid extract at -80°C until LC-MS/MS analysis.
Protocol 3: Dihydroceramide Analysis by LC-MS/MS
This protocol provides a general framework for the quantification of dihydroceramide species using liquid chromatography-tandem mass spectrometry.
Materials:
-
Dried lipid extract
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent, such as methanol or a methanol/chloroform mixture.
-
LC Separation:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature, for example, 50°C.
-
-
MS/MS Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Set up specific precursor-to-product ion transitions for each dihydroceramide species to be quantified. The precursor ion is typically the [M+H]+ adduct of the dihydroceramide, and a common product ion results from the loss of the fatty acyl chain.
-
-
Quantification: Use a calibration curve generated with synthetic dihydroceramide standards of known concentrations to quantify the amount of each dihydroceramide species in the samples. The peak area of each analyte is normalized to the peak area of an appropriate internal standard.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of Dihydroceramide Desaturase (DES1) by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for inducing and analyzing dihydroceramide accumulation.
Logical Relationship Diagram
Caption: Logical relationship between this compound, DES1, and dihydroceramide accumulation.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting XM462 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of XM462 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
A1: Immediate precipitation upon addition of a DMSO-dissolved compound to aqueous cell culture media is a common problem, particularly with hydrophobic compounds like this compound. This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1][2] The key is to maintain this compound in solution during and after its dilution into the media.
Potential causes and solutions are summarized below and detailed in the troubleshooting guides:
-
High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[1]
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[1]
-
High DMSO Concentration in Final Solution: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1]
We recommend performing a serial dilution of the DMSO stock in pre-warmed (37°C) culture media and adding the compound dropwise while gently vortexing.[1][3]
Q2: My media with this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?
A2: Delayed precipitation can occur due to changes in the media environment over time. Potential causes include:
-
Temperature Fluctuations: Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1]
-
Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1]
-
pH Shift: The metabolic activity of cells can alter the pH of the culture medium over time, which can affect the solubility of a pH-sensitive compound.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1][4]
Ensure proper humidification of the incubator and minimize the time culture vessels are outside.[1] If the problem persists, testing the solubility of this compound in a simpler buffered saline solution (like PBS) can help determine if media components are the primary issue.[1]
Q3: Should I filter the media to remove the precipitate?
A3: Filtering the media after precipitation has occurred is not recommended . The precipitate is the compound of interest, this compound. Filtering it out will lower its effective concentration in an unquantifiable way, making your experimental results unreliable.[1] It is crucial to address the root cause of the precipitation to ensure the desired concentration of this compound is available to the cells.
Q4: Will serum in the media help prevent precipitation?
A4: Serum contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[1][4] However, this effect has its limits. At high concentrations, a compound can still precipitate even in the presence of serum.[1] While serum can be beneficial, it's not a guaranteed solution, and the interaction can also sometimes lead to precipitation.[4]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test (see Experimental Protocols). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1][3] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1][3] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1][2] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may require making a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts (e.g., calcium, phosphate), amino acids, or other components in the media, forming insoluble complexes.[1][5] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.[1] |
| pH Shift in Media | Cellular metabolism can alter the pH of the media over time, potentially reducing the solubility of this compound if it is sensitive to pH changes. | Ensure the medium is adequately buffered. Monitor the pH of the culture medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Recommended Method for Diluting this compound in Cell Culture Media
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. To minimize the risk of precipitation, first, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[1]
-
Prepare the Final Working Solution: Add a small volume of the stock solution to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare a Serial Dilution of this compound: In microcentrifuge tubes, prepare a 2-fold serial dilution of this compound in your complete cell culture medium, starting from a concentration that is higher than your intended final concentration.
-
Equilibrate: Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period that mimics your experiment's duration (e.g., 24-72 hours).
-
Visual Inspection: After incubation, visually inspect each tube for signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for crystalline structures.
-
Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of crystals is your maximum working soluble concentration under those conditions.
Visualizations
Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound precipitation in media.
References
Technical Support Center: XM462 and Cancer Cell Research
Welcome to the technical support center for researchers using XM462 in cancer cell studies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a known inhibitor of dihydroceramide (B1258172) desaturase (DES1), a key enzyme in the de novo sphingolipid synthesis pathway.[1] It exhibits a mixed-type inhibition with a Ki of 2 µM and has IC50 values of 8.2 µM and 0.78 µM in in vitro and cell-based assays, respectively.[1]
Q2: Are there any known off-targets for this compound?
A2: Currently, there is limited direct evidence of significant off-target effects for this compound itself. However, a study on analogs of this compound has reported inhibitory activity against acid ceramidase (AC).[2] This suggests that this compound may have the potential to interact with other enzymes within the sphingolipid metabolism pathway. Further comprehensive profiling, such as kinome screening or broad enzymatic assays, would be necessary to definitively identify other potential off-targets.
Q3: What are the expected on-target effects of this compound in cancer cells?
A3: By inhibiting dihydroceramide desaturase, this compound is expected to lead to an accumulation of dihydroceramides and a depletion of ceramides (B1148491) and downstream complex sphingolipids. This can impact various cellular processes, including apoptosis, cell proliferation, and autophagy.
Q4: I am observing unexpected cellular phenotypes with this compound treatment. Could these be due to off-target effects?
A4: While unexpected phenotypes could arise from the complex downstream consequences of on-target DES1 inhibition, the possibility of off-target effects should also be considered, particularly effects on other components of sphingolipid metabolism. The troubleshooting guides below provide steps to investigate this possibility.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis or cell death at low concentrations of this compound.
-
Possible Cause: This could be due to a potent on-target effect in your specific cell line or a potential off-target effect. Analogs of this compound have been shown to inhibit acid ceramidase, which could also contribute to shifts in sphingolipid signaling and cell fate.[2]
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Use lipidomics to confirm the accumulation of dihydroceramides and a decrease in ceramides in your treated cells.
-
Assess Acid Ceramidase Activity: If possible, perform an in vitro or cell-based assay to measure the activity of acid ceramidase in the presence of this compound.
-
Rescue Experiment: Attempt a rescue experiment by co-administering a cell-permeable ceramide analog to see if it mitigates the observed phenotype.
-
Use a Structurally Unrelated DES1 Inhibitor: Compare the phenotype induced by this compound to that of another DES1 inhibitor with a different chemical scaffold. A similar phenotype would suggest an on-target effect.
-
Issue 2: Changes in cellular signaling pathways not typically associated with dihydroceramide accumulation.
-
Possible Cause: This could indicate that this compound is interacting with an off-target protein, such as a kinase or another enzyme in the sphingolipid pathway.
-
Troubleshooting Steps:
-
Broad Spectrum Kinase Panel: If you suspect off-target kinase activity, consider submitting this compound for a broad-spectrum kinase screen (e.g., KINOMEscan).
-
Cellular Thermal Shift Assay (CETSA): A CETSA experiment can help identify direct binding partners of this compound in a cellular context.
-
Literature Review: Conduct a thorough literature search for other inhibitors of dihydroceramide desaturase and their reported off-target effects, as this may provide clues.
-
Quantitative Data
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Target | Source |
| Ki | 2 µM | Dihydroceramide Desaturase | [1] |
| IC50 (in vitro) | 8.2 µM | Dihydroceramide Desaturase | [1] |
| IC50 (in cells) | 0.78 µM | Dihydroceramide Desaturase | [1] |
Table 2: Potential Off-Target Activity of this compound Analogs
| Compound Class | Off-Target | Effect | Source |
| 3-Deoxy-3,4-dehydro analogs of this compound | Acid Ceramidase | Inhibition | [2] |
Experimental Protocols
Protocol 1: Assessment of Dihydroceramide Desaturase Inhibition in Cultured Cells
-
Cell Culture: Plate cancer cells of interest at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Lipid Extraction: Harvest cells and extract lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
LC-MS/MS Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroceramides and ceramides.
-
Data Analysis: Normalize the lipid levels to an internal standard and compare the ratio of dihydroceramide to ceramide in treated versus control cells. A significant increase in this ratio indicates inhibition of dihydroceramide desaturase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of a specific protein of interest (e.g., a suspected off-target) in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the protein in the this compound-treated group compared to the control group indicates direct binding of the compound to the protein.
Visualizations
Caption: On- and potential off-target sites of this compound in sphingolipid metabolism.
Caption: A logical workflow for troubleshooting unexpected this compound-induced phenotypes.
References
Technical Support Center: Minimizing XM462 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of XM462 in primary cell cultures. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of dihydroceramide (B1258172) desaturase (DES), a key enzyme in the de novo sphingolipid biosynthesis pathway.[1] By inhibiting DES1, this compound prevents the conversion of dihydroceramide to ceramide, leading to an accumulation of dihydroceramides and a reduction in ceramides (B1148491) and downstream complex sphingolipids.[1][2] Studies have also suggested that this compound and its analogs may also inhibit acid ceramidase.
Q2: Why am I observing high levels of cell death in my primary cells treated with this compound?
Primary cells are often more sensitive to chemical perturbations than immortalized cell lines. High cytotoxicity with this compound in primary cells can be due to several factors:
-
On-target effects: The accumulation of dihydroceramides and depletion of ceramides can trigger various cellular responses, including apoptosis and autophagy, which can lead to cell death in a cell-type-specific manner.[3][4]
-
Off-target effects: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to toxicity. For instance, another dihydroceramide desaturase inhibitor, GT11, loses its specificity at concentrations above 5 µM in primary neurons.[5]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, especially at higher concentrations. It is crucial to use a final DMSO concentration that is well-tolerated by the specific primary cell type being used (generally below 0.5%).
-
Suboptimal concentration: The effective and non-toxic concentration of this compound can vary significantly between different primary cell types. A concentration that is well-tolerated by one cell type may be highly toxic to another.
Q3: What are the typical signs of this compound-induced cytotoxicity?
Signs of cytotoxicity can include:
-
A noticeable reduction in cell number compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, shrinking, detachment from the culture surface, or the appearance of apoptotic bodies.
-
Increased membrane permeability, which can be detected by assays such as LDH release.
-
Decreased metabolic activity, as measured by assays like MTT or resazurin.
Q4: At what concentration should I start my experiments with this compound in primary cells?
There is limited publicly available data on the cytotoxic concentrations of this compound in primary cells. However, a study using another dihydroceramide desaturase inhibitor, GT11, in primary cerebellar neurons reported an IC50 of 23 nM for enzyme inhibition.[5] For initial experiments with this compound in primary cells, it is advisable to start with a wide range of concentrations, for example, from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM), to perform a dose-response curve.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell death even at low this compound concentrations. | 1. High sensitivity of the primary cell type. 2. Error in drug dilution calculations. 3. High solvent (e.g., DMSO) concentration. 4. This compound stock solution degradation. | 1. Perform a dose-response experiment with a much lower concentration range (e.g., picomolar to nanomolar). 2. Double-check all dilution calculations. 3. Ensure the final DMSO concentration is non-toxic for your specific cells (typically < 0.1%). Run a vehicle control with the highest DMSO concentration used. 4. Use a fresh aliquot of this compound and avoid repeated freeze-thaw cycles. |
| Inconsistent results between experiments. | 1. Variation in primary cell passage number or donor. 2. Differences in cell seeding density. 3. Variability in treatment duration. | 1. Use cells from the same passage number and, if possible, the same donor for a set of experiments. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Maintain a consistent treatment duration for all experiments. |
| Desired on-target effect (e.g., increased dihydroceramide levels) is not observed at non-toxic concentrations. | 1. Insufficient treatment time. 2. This compound is not active. 3. Dihydroceramide desaturase is not highly active in the cell type. | 1. Increase the treatment duration. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time for the desired effect. 2. Test the compound on a positive control cell line known to respond to this compound. 3. Verify the expression and activity of dihydroceramide desaturase in your primary cells. |
| Morphological changes in cells not consistent with apoptosis. | 1. Off-target effects of this compound at the concentration used. 2. Necrotic cell death due to very high compound concentration. | 1. Lower the concentration of this compound. 2. Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). |
Quantitative Data Summary
There is currently a lack of publicly available quantitative data on the cytotoxicity (e.g., IC50 for cell viability) of this compound in primary cells. The table below summarizes the available IC50 values for dihydroceramide desaturase inhibitors in different cell types to provide a potential reference range. Researchers should determine the specific IC50 for their primary cell type of interest.
| Compound | Cell Type | Assay | IC50 Value |
| This compound | Cultured Cells (unspecified) | Dihydroceramide Desaturase Activity | 0.78 µM |
| This compound | In vitro | Dihydroceramide Desaturase Activity | 8.2 µM |
| GT11 | Primary Cerebellar Neurons | Dihydroceramide Desaturase Activity | 23 nM[5] |
| Fenretinide (4-HPR) | SMS-KCNR Neuroblastoma Cells | Dihydroceramide Desaturase Activity | - |
| Fenretinide (4-HPR) | Rat Liver Microsomes | Dihydroceramide Desaturase Activity | 2.32 µM |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess the metabolic activity of primary cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle shaking to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Measuring Membrane Integrity using the Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Include wells for a "maximum LDH release" control.
-
-
LDH Assay:
-
After the desired incubation time, add 10 µL of lysis buffer (from the kit) to the "maximum LDH release" control wells and incubate for the time recommended by the manufacturer.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Add the stop solution from the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength recommended by the manufacturer (usually 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous release (vehicle control) and maximum release controls.
-
Visualizations
Caption: Sphingolipid biosynthesis pathway showing the inhibitory targets of this compound.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
References
- 1. Inhibitors of dihydroceramide desaturase 1: Therapeutic agents and pharmacological tools to decipher the role of dihydroceramides in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroceramide Desaturase 1 Inhibitors Reduce Amyloid-β Levels in Primary Neurons from an Alzheimer's Disease Transgenic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity of the dihydroceramide desaturase inhibitor N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide (GT11) in primary cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
how to control for XM462 solvent effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dihydroceramide (B1258172) desaturase inhibitor, XM462.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: this compound is a lipophilic compound with good solubility in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Ethanol (B145695) can also be used as a solvent. It is crucial to use high-purity, anhydrous solvents to ensure the stability and solubility of the compound.
Q2: What is the maximum final concentration of solvent that is safe for my cell line?
A2: The tolerance to solvents like DMSO and ethanol is highly cell-line dependent. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 0.5% (v/v) to minimize solvent-induced cytotoxicity. For sensitive cell lines, a concentration of 0.1% or lower is recommended. For ethanol, it is advisable to keep the final concentration below 0.5% (v/v). It is best practice to perform a vehicle-only dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.
Q3: I am observing unexpected effects in my vehicle control group. What could be the cause?
A3: Unexpected effects in the vehicle control group can be due to several factors:
-
Solvent Toxicity: The final concentration of your solvent (e.g., DMSO, ethanol) may be too high for your cells, leading to cytotoxicity or other off-target effects.
-
Solvent Purity: The solvent itself may be of low purity or contaminated, which can affect cell health. Always use high-purity, sterile-filtered solvents.
-
Improper Mixing: Inadequate mixing of the solvent with the culture medium can lead to localized high concentrations of the solvent, causing cell stress or death. Ensure thorough but gentle mixing when preparing your working solutions.
Q4: How can I control for the effects of the solvent in my experiments with this compound?
A4: To accurately attribute the observed effects to this compound and not the solvent, it is essential to include a "vehicle control" in your experimental design. This control should consist of cells treated with the same final concentration of the solvent (e.g., DMSO or ethanol) as the cells treated with this compound. This allows you to subtract any background effects caused by the solvent itself.
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Stock Solution Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (224.35 mM)[1] | Ultrasonic treatment may be needed to fully dissolve the compound. Use newly opened, anhydrous DMSO as it is hygroscopic.[1] |
| Ethanol | Soluble (Specific quantitative data not readily available) | Prepare stock solutions in 100% ethanol. |
Note: The solubility of this compound in ethanol is not specified in the available literature. However, similar lipophilic dihydroceramide desaturase inhibitors are soluble in ethanol.
Experimental Protocols
Protocol: In Situ Dihydroceramide Desaturase Activity Assay
This protocol is adapted from methods used for other dihydroceramide desaturase inhibitors and can be used to assess the inhibitory activity of this compound in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO or 100% Ethanol
-
Phosphate-buffered saline (PBS)
-
Reagents for cell lysis and protein quantification
-
LC-MS/MS system for lipid analysis
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or 100% ethanol.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Also, prepare a vehicle control working solution containing the same final concentration of DMSO or ethanol as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
-
Cell Lysis and Lipid Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
-
Lipid Analysis:
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of dihydroceramide and ceramide.
-
-
Data Analysis:
-
Calculate the ratio of dihydroceramide to ceramide for each treatment group.
-
An increase in the dihydroceramide/ceramide ratio in this compound-treated cells compared to the vehicle control indicates inhibition of dihydroceramide desaturase.
-
Mandatory Visualization
Caption: Signaling pathway of sphingolipid metabolism and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
XM462 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the novel MEK inhibitor, XM462, in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is best dissolved in DMSO to create a stock solution, which should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For long-term storage (over 6 months), -80°C is recommended. Protect the stock solution from light.
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture experiment. What could be the cause?
A2: A gradual loss of efficacy in long-term experiments (extending beyond 72 hours) can be attributed to several factors, including the degradation of this compound in the cell culture medium, metabolism of the compound by the cells, or the development of cellular resistance. It is crucial to replenish the medium with fresh this compound at regular intervals to maintain a consistent effective concentration.
Q3: How often should I replace the medium containing this compound in my long-term experiment?
A3: For continuous inhibition, we recommend replacing the cell culture medium with freshly prepared this compound every 48 to 72 hours. The optimal frequency may vary depending on the cell line, its metabolic rate, and the specific experimental conditions.
Q4: Can I pre-mix this compound in my cell culture medium and store it for later use?
A4: We strongly advise against storing pre-mixed this compound in a cell culture medium. This compound is prone to degradation in aqueous solutions at 37°C. Always prepare fresh medium containing this compound immediately before use from a frozen DMSO stock.
Troubleshooting Guides
Issue 1: Gradual Reactivation of the MEK/ERK Pathway
Symptoms:
-
Initial successful inhibition of pERK levels, followed by a gradual increase in pERK after 48-72 hours of treatment.
-
Reduced phenotypic response to this compound over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Confirm Degradation: Analyze the concentration of this compound in the cell culture medium over time using HPLC. 2. Replenish Compound: Replace the medium with fresh XM426 every 48 hours. 3. Optimize Dosing: If degradation is rapid, consider a continuous perfusion system or a more frequent dosing schedule. |
| Cellular Metabolism | 1. Investigate Metabolites: Use LC-MS to identify potential metabolites of this compound in the cell lysate and supernatant. 2. Co-treatment with Inhibitors: If specific metabolic pathways are identified, consider co-treatment with inhibitors of those pathways, if experimentally feasible. |
| Development of Resistance | 1. Sequence Key Genes: Analyze the sequence of BRAF, MEK1/2, and other relevant genes in the signaling pathway to check for mutations. 2. Alternative Inhibitors: Test the efficacy of other MEK inhibitors with different binding modes. |
Issue 2: Compound Precipitation in Cell Culture Medium
Symptoms:
-
Visible precipitate or cloudiness in the cell culture medium after the addition of this compound.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in the medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells. 2. Use a Carrier Protein: Consider pre-complexing this compound with serum or bovine serum albumin (BSA) before adding it to the serum-free medium. |
| Interaction with Medium Components | 1. Test Different Media: Evaluate the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640). 2. pH Adjustment: Check and adjust the pH of the medium after adding this compound. |
Quantitative Data on this compound Degradation
The stability of this compound was assessed under various conditions. The following tables summarize the degradation rates.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration of this compound Remaining (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 65 |
| 72 | 40 |
| 96 | 20 |
Table 2: Impact of Storage Conditions on this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | % Degradation after 6 months |
| 4°C | 25% |
| -20°C | < 5% |
| -80°C | < 1% |
Experimental Protocols
Protocol 1: Assessing this compound Stability by Western Blotting
This protocol allows for the indirect assessment of this compound degradation by monitoring the phosphorylation of its downstream target, ERK.
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound.
-
Time-Course Lysis: Lyse cells at various time points (e.g., 0, 24, 48, 72, and 96 hours) after the initial treatment.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Use a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal for each time point. An increase in the pERK/total ERK ratio over time indicates a loss of this compound activity, likely due to degradation.
Visualizations
avoiding XM462-induced cellular stress artifacts
Welcome to the technical support center for XM462, a next-generation covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This resource is designed for researchers, scientists, and drug development professionals to help mitigate and understand potential cellular stress artifacts during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of apoptosis and cell death even at supposedly therapeutic concentrations of this compound. What could be happening?
A1: This is a common issue when the optimal concentration for a specific cell line has not been established. High concentrations of this compound can lead to off-target effects or overwhelm the cell's adaptive capacities, triggering apoptosis. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow it down. Massive cell death, especially at concentrations significantly above the IC50, may indicate an off-target toxicity artifact rather than the intended on-target effect.
Q2: I'm observing an unexpected increase in autophagy markers (e.g., LC3-II) after this compound treatment. Is this an artifact?
A2: Not necessarily an artifact, but a critical cellular response to be aware of. EGFR signaling is linked to the mTOR pathway, a key regulator of autophagy. By inhibiting EGFR, this compound can lead to mTORC1 inhibition, which in turn induces autophagy. This can be a genuine biological response to treatment. However, it can also be a general stress response. To differentiate, we advise assessing the activation status of key proteins in the EGFR-mTOR pathway. If you see a concomitant decrease in phosphorylated S6 kinase (p-S6K) and phosphorylated 4E-BP1 (p-4E-BP1) along with the rise in LC3-II, it is likely an on-target effect. If these pathway markers are unchanged, it may point towards a general cellular stress artifact.
Q3: How can I distinguish between on-target EGFR inhibition and off-target cellular stress induced by this compound?
A3: This is a crucial validation step. We recommend a "rescue" experiment. The basic principle is to see if the observed phenotype can be reversed by activating the target pathway downstream of the inhibitor. For this compound, you could use a constitutively active form of a downstream effector, like KRAS (e.g., KRAS G12V), if your cell model allows for it. If the cellular stress phenotype (e.g., apoptosis) is reversed in the presence of the constitutively active downstream signal while EGFR remains inhibited, it strongly suggests the effect is on-target. If the stress phenotype persists, it is more likely an off-target effect.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure the true effect of this compound. Follow this guide to troubleshoot.
-
Check Compound Stability: Ensure your stock solution of this compound in DMSO is stored correctly (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions for each experiment.
-
Verify Cell Health: Only use cells that are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Standardize Seeding Density: Ensure that the cell seeding density is consistent across all wells and plates, as confluency can significantly impact cellular response to EGFR inhibitors.
-
Confirm Reagent Consistency: Use the same batch of media, serum, and other reagents for all experiments being compared.
Issue 2: Unexpected Activation of Compensatory Pathways
Inhibition of EGFR can sometimes lead to the upregulation of other receptor tyrosine kinases (RTKs) like MET or AXL, which can confer resistance and act as a stress response.
-
Probe for RTK Activation: Use a phospho-RTK array or perform western blotting for key compensatory kinases (e.g., phospho-MET, phospho-AXL) after 24-48 hours of this compound treatment.
-
Consider Combination Therapy: If a compensatory pathway is activated, consider co-treating with an inhibitor for that specific kinase to see if it mitigates the stress response and enhances the efficacy of this compound. This can help confirm that the activation is a direct consequence of EGFR inhibition.
Quantitative Data Summary
The following table summarizes the key potency and recommended concentration ranges for this compound based on internal validation in common lung cancer cell lines.
| Parameter | Cell Line (EGFR Status) | Value | Recommended Starting Concentration |
| IC50 (Phospho-EGFR) | NCI-H1975 (L858R, T790M) | 5 nM | 5-15 nM |
| IC50 (Cell Viability) | NCI-H1975 (L858R, T790M) | 15 nM | 15-50 nM |
| IC50 (Phospho-EGFR) | HCC827 (del19) | 2 nM | 2-10 nM |
| IC50 (Cell Viability) | HCC827 (del19) | 8 nM | 8-25 nM |
| Off-Target Kinase IC50 | SRC Kinase Family | > 1 µM | N/A |
| Off-Target Kinase IC50 | TEC Kinase Family | > 500 nM | N/A |
Experimental Protocols
Protocol 1: Dose-Response Curve for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 10 µM down to 0.5 nM) in your cell culture medium. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a luminometer or spectrophotometer.
-
Analysis: Normalize the data to the DMSO control and plot the results using a non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.
Protocol 2: Western Blot for Cellular Stress Markers
-
Treatment: Treat cells in a 6-well plate with this compound at 1x, 5x, and 10x the predetermined IC50 for 24 hours. Include a DMSO vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended stress markers:
-
ER Stress: anti-BiP, anti-CHOP.
-
Autophagy: anti-LC3B (look for the lipidated LC3-II band).
-
Apoptosis: anti-Cleaved Caspase-3, anti-PARP.
-
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound-induced cellular stress.
Caption: Relationship between this compound concentration and experimental outcomes.
Technical Support Center: Dihydroceramide Accumulation Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the measurement of dihydroceramide (B1258172) accumulation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring dihydroceramide accumulation?
A1: Dihydroceramides are precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1] While historically considered inactive precursors, recent studies have shown that dihydroceramides themselves are involved in critical cellular processes such as apoptosis, cell cycle arrest, autophagy, and oxidative stress.[2][3] An accumulation of dihydroceramides can indicate a disruption in sphingolipid metabolism, potentially due to the inhibition or dysfunction of the enzyme dihydroceramide desaturase (DEGS1).[4][5] This accumulation is linked to various pathological conditions, including neurodegenerative diseases, metabolic disorders, and cancer.[3][5][6]
Q2: What are the primary methods for quantifying dihydroceramide levels?
A2: The most common and robust method for the quantification of dihydroceramides is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of various dihydroceramide and ceramide species.[7][8] Other methods that have been used include gas chromatography-mass spectrometry (GC-MS) after derivatization and high-performance thin-layer chromatography (HPTLC), though these are generally less sensitive and specific than LC-MS/MS.[8][9]
Q3: Why is an internal standard crucial for accurate dihydroceramide quantification?
A3: An internal standard (IS) is essential to correct for variability during sample preparation and analysis.[10][11] Factors such as extraction efficiency, matrix effects in the mass spectrometer, and instrument response can all introduce errors.[11] A stable isotope-labeled dihydroceramide or a dihydroceramide with an odd-chain fatty acid (e.g., C17-Dihydroceramide) is typically added to samples at a known concentration at the beginning of the workflow.[7][12] By comparing the signal of the endogenous dihydroceramide to the signal of the IS, accurate quantification can be achieved.[11]
Q4: Can dihydroceramide accumulation be distinguished from ceramide accumulation?
A4: Yes, LC-MS/MS can effectively distinguish between dihydroceramides and ceramides. These molecules have different masses due to the absence of a double bond in the sphingoid base of dihydroceramides, which can be detected by the mass spectrometer.[1][13] Chromatographic separation, typically using reverse-phase liquid chromatography, further ensures that these two lipid classes are well-separated before detection, preventing misidentification.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the measurement of dihydroceramide accumulation.
Issue 1: Low or No Signal for Dihydroceramides
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inefficient Lipid Extraction | Ensure complete protein precipitation by using ice-cold solvents (e.g., methanol) and allowing sufficient incubation time at low temperatures (-20°C).[12] Optimize the ratio of precipitation solvent to the sample; a 4:1 (v/v) ratio is a good starting point.[12] Perform multiple extractions of the aqueous phase with an organic solvent to maximize the recovery of these hydrophobic molecules.[12] |
| Suboptimal Mass Spectrometer Settings | Optimize electrospray ionization (ESI) source parameters, including spray voltage, sheath gas, auxiliary gas flow, and capillary temperature, to enhance ionization efficiency.[12] For tandem MS, ensure the correct precursor ion (e.g., [M-H]⁻ for negative mode) and product ions are selected. This can be optimized by infusing a dihydroceramide standard.[12] |
| Sample Degradation | Handle and store samples properly to prevent the degradation of dihydroceramides.[12] Keep samples on ice during processing and store them at -80°C for long-term storage. |
| Poor Chromatographic Resolution | Optimize the LC gradient and flow rate for your specific column. A typical flow rate for analytical columns is 0.3-0.5 mL/min.[12] Ensure the column is not overloaded by injecting a smaller sample volume or diluting the sample.[12] If the column is old or contaminated, replace it.[12] |
Issue 2: High Signal Variability Between Replicates
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples. Use calibrated pipettes and vortex thoroughly after addition. Maintain uniform incubation times and temperatures for all samples during protein precipitation and extraction steps.[12] |
| Matrix Effects | Matrix effects, where other molecules in the sample interfere with the ionization of the analyte, can cause signal suppression or enhancement.[9] Diluting the sample extract can sometimes mitigate these effects. Ensure optimal chromatographic separation to separate dihydroceramides from interfering compounds. |
| Instrument Instability | Before running your samples, allow the LC-MS/MS system to stabilize. Run several blank injections and quality control (QC) samples to ensure the instrument response is stable. If variability persists, the instrument may require cleaning or maintenance. |
Issue 3: Co-elution and Inaccurate Identification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Isomeric and Isobaric Interference | Dihydroceramides can have several isomers (same formula, different structure) and isobars (same mass, different formula) that can be difficult to distinguish.[10] High-resolution mass spectrometry can help differentiate between isobaric species. Careful optimization of the chromatographic method is crucial to separate isomers.[14] |
| Inadequate Chromatographic Separation | The complexity of the lipidome can lead to multiple lipids eluting at the same time.[14] Adjusting the gradient length, solvent composition, or using a different column chemistry (e.g., HILIC) can improve separation.[15] |
| Incorrect Peak Integration | Manually inspect all integrated peaks to ensure correctness. Automated software can sometimes misidentify or incorrectly integrate peaks, especially those with low abundance or poor shape.[14] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma/Serum for Dihydroceramide Analysis
This protocol is adapted from methods described for the extraction of sphingolipids from plasma and serum.[12][16]
Materials:
-
Plasma or serum samples
-
Internal Standard (IS) solution (e.g., C17-Dihydroceramide in methanol)
-
Ice-cold methanol
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or 20 µL of serum.[12][16]
-
Add a known amount of the internal standard solution to the sample.
-
Add 200 µL of ice-cold methanol.[12]
-
Vortex vigorously for 1 minute.[12]
-
Add 100 µL of chloroform.[12]
-
Vortex for 30 seconds.[12]
-
Add 100 µL of chloroform and 100 µL of water to induce phase separation.[12]
-
Vortex for 30 seconds.[12]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]
-
Carefully collect the lower organic phase containing the lipids into a new tube.
-
To maximize recovery, re-extract the remaining aqueous phase with 200 µL of chloroform, vortex, centrifuge, and pool the organic phases.[12]
-
Dry the pooled organic phase under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.[16]
Protocol 2: General LC-MS/MS Parameters for Dihydroceramide Quantification
The following are representative parameters. Actual conditions should be optimized for the specific instrument and column used.
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm)[17] |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[16][17] |
| Mobile Phase B | Isopropanol:Methanol:Acetonitrile (e.g., 7:2:1, v/v/v) with 0.1% formic acid[16] or Acetonitrile:Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid[17] |
| Flow Rate | 0.3 - 0.5 mL/min[12] |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to elute lipids of increasing hydrophobicity.[16] |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode for dihydroceramides.[8] |
| MS Analysis | Multiple Reaction Monitoring (MRM)[7] |
| Precursor Ion | [M+H]⁺ or [M-H]⁻ depending on the adduct and ionization mode. |
| Product Ions | Characteristic fragment ions of dihydroceramides.[1] |
Visualizations
Caption: De Novo Sphingolipid Biosynthesis Pathway.
Caption: Dihydroceramide Measurement Workflow.
References
- 1. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma Ceramides Pathophysiology, Measurements, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased dihydroceramide/ceramide ratio mediated by defective expression of degs1 impairs adipocyte differentiation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of dihydroceramide desaturase drives neurodegeneration by disrupting endoplasmic reticulum and lipid droplet homeostasis in glial cells [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Opinion Article on Lipidomics: Inherent challenges of lipidomic analysis of sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lipotype.com [lipotype.com]
- 14. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. academic.oup.com [academic.oup.com]
- 17. Utilizing Untargeted Lipidomics Technology to Elucidate Differences in Lipid Compositions Among Sensitive Dry, Sensitive Oily and Healthy Skin Types - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays with XM462 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing XM462 in cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
This compound is an inhibitor of the enzyme dihydroceramide (B1258172) desaturase (Des1). This enzyme is critical in the de novo synthesis of ceramides, as it converts dihydroceramide to ceramide. By inhibiting Des1, this compound treatment leads to the intracellular accumulation of dihydroceramides. This accumulation has been shown to induce apoptosis (programmed cell death) and in some cases, cytotoxic autophagy, thereby reducing cell viability.[1]
Q2: I am not observing a dose-dependent decrease in cell viability with this compound treatment in my MTT assay. What could be the reason?
Several factors could contribute to a lack of a clear dose-response curve with this compound in an MTT assay:
-
Cell Type Specificity: The sensitivity to dihydroceramide accumulation can vary significantly between different cell lines.
-
Time-Dependent Effects: The induction of apoptosis by this compound may require a longer incubation period than tested. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Assay Interference: While specific data on this compound's direct interference is unavailable, it is possible that the compound or its metabolites interact with the MTT reagent. This could involve direct reduction of the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal for viability. It is recommended to run a cell-free control to test for this (see Troubleshooting Guide below).
-
Incomplete Formazan Solubilization: The purple formazan crystals produced in the MTT assay must be fully dissolved before reading the absorbance. Incomplete solubilization is a common source of error.
Q3: My Annexin V/PI staining results after this compound treatment show a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. Is this expected?
While this compound primarily induces apoptosis, a high proportion of Annexin V+/PI+ cells at early stages could indicate:
-
Rapid Progression of Apoptosis: In some cell lines, the apoptotic process induced by this compound may be very rapid, with cells quickly transitioning from early apoptosis (Annexin V+/PI-) to late apoptosis/secondary necrosis.
-
High Drug Concentration: The concentration of this compound used might be too high, causing overwhelming cellular stress and leading to a necrotic-like cell death pathway in addition to apoptosis.
-
Harsh Cell Handling: Mechanical stress during cell harvesting (e.g., vigorous trypsinization) can damage the cell membrane, leading to false positives for PI staining.
Q4: Can I use other viability assays besides MTT and Annexin V/PI to study the effects of this compound?
Yes, employing orthogonal methods to confirm results is highly recommended. Alternative assays include:
-
MTS Assay: Similar to MTT, but the formazan product is soluble in culture medium, eliminating a solubilization step.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a key indicator of metabolically active cells. This assay is generally less susceptible to interference from colored compounds.
-
LDH Cytotoxicity Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a marker for cytotoxicity.
-
Caspase Activity Assays: Directly measure the activity of caspases (e.g., caspase-3, -7, -8, -9), which are key executioner enzymes in apoptosis.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in control wells (no cells) | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique. |
| This compound directly reduces MTT. | In a cell-free 96-well plate, add media, this compound (at the highest concentration used in your experiment), and MTT reagent. Incubate as you would for your experiment. If a color change occurs, this compound is interfering with the assay. Consider using an alternative viability assay. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix gently between seeding replicates. |
| Incomplete formazan solubilization. | After adding the solubilization solvent (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes in the dark. Visually inspect wells to ensure all purple crystals are dissolved before reading. | |
| "Edge effect" due to evaporation. | Avoid using the outer wells of the 96-well plate. Fill them with sterile PBS or media to create a humidity barrier. | |
| Unexpectedly high viability at high this compound concentrations | This compound precipitation at high concentrations. | Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, consider the solubility limits of this compound in your culture medium. |
| Direct reduction of MTT by this compound. | As mentioned above, perform a cell-free control to test for direct MTT reduction. |
Annexin V/PI Staining Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High percentage of Annexin V positive cells in the negative control | Harsh cell detachment (for adherent cells). | Use a gentle, non-enzymatic cell dissociation buffer or minimize trypsin exposure time. Allow cells to recover in culture medium for 30 minutes after detachment before staining. |
| Spontaneous apoptosis in culture. | Ensure cells are healthy and in the logarithmic growth phase. Avoid letting cultures become over-confluent. | |
| Weak or no Annexin V staining in positive control/treated cells | Insufficient calcium in the binding buffer. | Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Use the recommended 1X binding buffer and avoid any chelating agents like EDTA. |
| Reagents are expired or were stored improperly. | Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. | |
| High background fluorescence | Inadequate washing. | Ensure cells are properly washed to remove any unbound antibody. |
| Non-specific antibody binding. | Titrate the Annexin V antibody to determine the optimal concentration. | |
| Cell clumping | High cell density. | Resuspend cells at the recommended concentration (e.g., 1 x 10^6 cells/mL). |
| Presence of DNA from dead cells. | Add a small amount of DNase I to the cell suspension. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, remove the culture medium and add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay Protocol
-
Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Example of Quantitative Data Summary for this compound Cell Viability Assays
| Cell Line | Assay | Treatment Duration (hours) | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| A549 | MTT | 48 | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{X.X} |
| 1 | 85.3 ± 4.1 | ||||
| 5 | 62.1 ± 3.5 | ||||
| 10 | 45.8 ± 2.9 | ||||
| 25 | 21.4 ± 1.8 | ||||
| HCT116 | Annexin V/PI | 24 | 0 (Vehicle) | 95.2 ± 2.3 (Viable) | \multirow{5}{}{Y.Y} |
| 10 | 70.1 ± 3.8 (Viable) | ||||
| 20.5 ± 2.1 (Apoptotic) | |||||
| 4.4 ± 1.1 (Necrotic) | |||||
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for cell viability assays.
Caption: Logical workflow for troubleshooting unexpected results.
References
Technical Support Center: Flow Cytometry Analysis of XM462 Treated Cells
Introduction
This technical support center provides guidance for researchers utilizing flow cytometry to analyze cells treated with XM462, a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key therapeutic target.[1][2] this compound is under investigation for its potential as an anti-cancer agent.
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and representative data to facilitate your research.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the flow cytometric analysis of cells treated with this compound.
General Questions
-
Q1: What is the mechanism of action for this compound?
-
Q2: What are the expected cellular effects of this compound treatment?
-
Q3: Which flow cytometry assays are most relevant for studying the effects of this compound?
-
A3: The most relevant assays include:
-
Cell Cycle Analysis: To determine if this compound causes cells to arrest at specific phases of the cell cycle.[3]
-
Apoptosis Assays (e.g., Annexin V/PI staining): To quantify the number of cells undergoing apoptosis.[4][5]
-
Intracellular Phospho-protein Staining: To measure the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 ribosomal protein.[6][7][8][9]
-
-
Troubleshooting Common Issues
-
Q4: I am not observing a significant increase in apoptosis after this compound treatment. What could be the reason?
-
A4:
-
Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound or the incubation time may be insufficient to induce a strong apoptotic response. It's important to perform a dose-response and time-course experiment to identify the optimal conditions.
-
Cell Line Resistance: The cell line you are using might be resistant to this compound-induced apoptosis.
-
Incorrect Staining Protocol: Ensure that you are following the apoptosis staining protocol correctly, including using the appropriate buffers and incubation times.[4][10]
-
Compensation Issues: Incorrect compensation settings on the flow cytometer can lead to inaccurate data. Always include single-stained controls to set up compensation correctly.[11]
-
-
-
Q5: My cell viability is very low even in the control (untreated) sample. What should I do?
-
A5:
-
Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells. Handle cells gently and minimize the duration of these steps.
-
Reagent Quality: Ensure that all buffers and media are fresh and properly prepared.
-
Cell Health: Start your experiment with a healthy, actively growing cell culture.
-
-
-
Q6: The phospho-protein signal is weak or absent after stimulation. What could be the problem?
-
A6:
-
Inadequate Fixation and Permeabilization: Proper fixation and permeabilization are crucial for antibodies to access intracellular targets.[12][13][14] The choice of fixation (e.g., formaldehyde) and permeabilization (e.g., methanol (B129727) or saponin) reagents can impact the detection of specific phospho-epitopes.[15]
-
Phosphatase Activity: Phosphatases can dephosphorylate your target protein during sample preparation. It is critical to add a fixative immediately after cell treatment to inhibit phosphatase activity.[15]
-
Antibody Titration: The concentration of the phospho-specific antibody may not be optimal. It is recommended to titrate the antibody to find the concentration that gives the best signal-to-noise ratio.
-
-
-
Q7: I am seeing a high level of non-specific antibody binding. How can I reduce this?
-
A7:
-
Blocking Step: Include a blocking step using serum or bovine serum albumin (BSA) to block non-specific binding sites.[16]
-
Antibody Dilution: Using too high a concentration of the antibody can lead to non-specific binding.
-
Washing Steps: Increase the number of washing steps after antibody incubation to remove unbound antibodies.[17]
-
Fc Receptor Binding: Some cell types have Fc receptors that can bind to the Fc portion of antibodies. Using an Fc block reagent can prevent this.[16]
-
-
II. Data Presentation
The following tables provide examples of quantitative data that can be obtained from flow cytometry experiments with this compound.
Table 1: Cell Cycle Analysis of Cancer Cells Treated with this compound for 24 Hours
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 | 2.5 ± 0.5 |
| This compound (1 µM) | 68.5 ± 3.5 | 15.3 ± 1.8 | 16.2 ± 1.4 | 8.7 ± 1.1 |
| This compound (5 µM) | 75.1 ± 4.2 | 8.7 ± 1.1 | 16.2 ± 1.3 | 15.4 ± 2.3 |
Table 2: Apoptosis Analysis by Annexin V/PI Staining after 48 Hours of this compound Treatment
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 92.3 ± 3.1 | 3.1 ± 0.8 | 4.6 ± 1.2 |
| This compound (1 µM) | 75.4 ± 4.5 | 15.8 ± 2.2 | 8.8 ± 1.5 |
| This compound (5 µM) | 55.2 ± 5.1 | 28.9 ± 3.4 | 15.9 ± 2.8 |
Table 3: Intracellular Phospho-Protein Analysis of p-Akt (Ser473) and p-S6 (Ser235/236) after 1 Hour of this compound Treatment
| Treatment Group | p-Akt (MFI) | % Inhibition of p-Akt | p-S6 (MFI) | % Inhibition of p-S6 |
| Vehicle Control (DMSO) | 15,840 ± 1,230 | - | 22,560 ± 1,890 | - |
| This compound (1 µM) | 4,250 ± 560 | 73.2% | 6,120 ± 780 | 72.9% |
| This compound (5 µM) | 1,890 ± 320 | 88.1% | 2,450 ± 410 | 89.1% |
(MFI = Median Fluorescence Intensity)
III. Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.[18][19]
-
Cell Preparation: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add cold 70% ethanol (B145695) dropwise to a final concentration of 70%.[18]
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire at least 20,000 events per sample.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells.[4][5][10][11]
-
Cell Preparation and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-fluorochrome conjugate and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
Protocol 3: Intracellular Phospho-Protein Staining
This protocol measures the phosphorylation levels of specific intracellular proteins.[6][7][12][13][14]
-
Cell Preparation and Drug Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation: Immediately after treatment, fix the cells by adding formaldehyde (B43269) to a final concentration of 1.5-4% and incubate for 10 minutes at room temperature.[12][15]
-
Permeabilization: Wash the cells with PBS, then resuspend in ice-cold methanol and incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with staining buffer (e.g., PBS with 0.5% BSA).
-
Antibody Staining: Resuspend the cells in staining buffer and add the primary antibody against the phospho-protein of interest (e.g., anti-p-Akt).
-
Incubate for 60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, resuspend the cells in staining buffer and add a fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Flow Cytometry Analysis: Resuspend the cells in staining buffer and analyze them on a flow cytometer.
IV. Mandatory Visualizations
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry [bio-protocol.org]
- 7. BioLegend: Intracellular Phospho Staining Protocol for Flow Cytometry | The Scientist [the-scientist.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometry Analysis of mTOR Signaling in Antigen-Specific B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 14. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to Dihydroceramide Desaturase Inhibitors: XM462 vs. GT11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent dihydroceramide (B1258172) desaturase (DES1) inhibitors, XM462 and GT11. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their studies in sphingolipid metabolism and associated therapeutic areas, such as oncology.
Introduction to Dihydroceramide Desaturase Inhibition
Dihydroceramide desaturase 1 (DES1) is a critical enzyme in the de novo sphingolipid biosynthesis pathway. It catalyzes the introduction of a C4-C5 trans-double bond in dihydroceramide to form ceramide, a central hub in sphingolipid signaling. Ceramide and its metabolites are implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1] Consequently, the inhibition of DES1 presents a compelling strategy for modulating these pathways and is an active area of research for therapeutic intervention, particularly in cancer.[2][3] This guide focuses on two key inhibitors: this compound, a mechanism-based inhibitor, and GT11, a competitive inhibitor.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters for this compound and GT11 based on available experimental data. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between studies.
| Parameter | This compound | GT11 | Reference(s) |
| Inhibition Type | Mixed-type | Competitive | [4] |
| IC50 (in vitro) | 8.2 µM (rat liver microsomes) | 23 nM (primary cultured cerebellar neurons); 52 nM (HGC27 cell lysates) | [4][5] |
| IC50 (in cultured cells) | 0.78 µM | Not explicitly reported, but loses specificity above 5 µM | [6] |
| Ki | 2 µM | 6 µM (rat liver microsomes); 22 nM (HGC27 cell lysates) | [4] |
| Off-Target Effects | Analogs inhibit acid ceramidase | Inhibits serine palmitoyltransferase and sphingosine-1-phosphate lyase at higher concentrations (>5 µM) | [5][7][8] |
Mechanism of Action and Specificity
This compound is a mechanism-based inhibitor of DES1, characterized by a mixed-type inhibition pattern.[4] Its structure incorporates a sulfur atom in place of a methylene (B1212753) group in the sphinganine (B43673) backbone.[4] This design is thought to contribute to its mechanism of action. While some analogs of this compound have been shown to inhibit acid ceramidase, the off-target profile of the parent compound requires further elucidation.[7][8]
GT11 , a cyclopropene-containing ceramide analog, acts as a competitive inhibitor of DES1.[9][10] It demonstrates high potency with a low nanomolar IC50 value in certain experimental systems.[5] However, a significant drawback of GT11 is its loss of specificity at concentrations above 5 µM.[5] At these higher concentrations, it has been observed to inhibit other key enzymes in the sphingolipid pathway, namely serine palmitoyltransferase (the rate-limiting enzyme in de novo sphingolipid synthesis) and sphingosine-1-phosphate lyase.[5] This lack of specificity at higher concentrations can complicate the interpretation of experimental results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize DES1 inhibitors.
In Vitro Dihydroceramide Desaturase Activity Assay (Rat Liver Microsomes)
This assay measures the conversion of a dihydroceramide substrate to ceramide by DES1 in a microsomal preparation.
Materials:
-
Rat liver microsomes
-
N-octanoylsphinganine (C8-dihydroceramide) substrate
-
Radiolabeled substrate (e.g., [³H]N-octanoylsphinganine)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test inhibitor (this compound or GT11) dissolved in an appropriate vehicle (e.g., DMSO)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the assay mixture in a final volume of 300 µL containing phosphate buffer, the desired concentration of the test inhibitor (or vehicle control), and rat liver microsomes.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the reaction by adding the substrate mixture of unlabeled and radiolabeled N-octanoylsphinganine.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a solvent mixture to extract the lipids.
-
Separate the lipid phase and analyze the conversion of radiolabeled dihydroceramide to ceramide using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of product formed using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Determination of IC50 in Cultured Cells
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a DES1 inhibitor in a cell-based assay.
Materials:
-
Adherent cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test inhibitor (this compound or GT11)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate the sphingolipid biosynthesis pathway and the points of inhibition for this compound and GT11.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.graphpad.com [cdn.graphpad.com]
- 5. Enzyme Inhibition Calculations [andrew.cmu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 8. youtube.com [youtube.com]
- 9. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Comparative Guide to XM462 and Fenretinide in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two anti-cancer compounds, XM462 and fenretinide (B1684555). While both molecules intersect with the sphingolipid metabolism pathway, a critical regulator of cell fate, they represent different stages of drug development and possess distinct mechanistic profiles. Fenretinide is a well-established, multi-modal synthetic retinoid with extensive preclinical and clinical data. In contrast, this compound is a more recently identified, highly specific preclinical compound with limited publicly available data.
Mechanism of Action
The anti-cancer effects of fenretinide are multifaceted, involving both retinoid receptor-dependent and -independent pathways. A key mechanism is the induction of reactive oxygen species (ROS), which triggers apoptosis. Fenretinide also modulates ceramide metabolism by inhibiting dihydroceramide (B1258172) desaturase (DES1), leading to the accumulation of dihydroceramides and subsequent cell stress.[1][2] Additionally, it can inhibit the mTOR signaling pathway.
This compound, on the other hand, is a potent and specific inhibitor of dihydroceramide desaturase (DES1).[2] By blocking the conversion of dihydroceramide to ceramide, this compound causes a build-up of dihydroceramides, which can induce autophagy and cell cycle arrest in cancer cells.[2]
Preclinical Performance
In Vitro Cytotoxicity
Fenretinide has demonstrated broad-spectrum cytotoxic activity against a wide range of human cancer cell lines, with IC50 values typically in the low micromolar range.[3][4] this compound also shows potent inhibition of DES1 in cultured cells.
| Compound | Cancer Type | Cell Line | IC50 |
| This compound | Dihydroceramide Desaturase (in vitro) | - | 8.2 µM |
| Dihydroceramide Desaturase (in cultured cells) | - | 0.78 µM | |
| Fenretinide | Hepatoma | Bel-7402, HepG2, Smmc-7721 | 13.1 - 15.5 µM[5] |
| Neuroblastoma | 16 cell lines | Average IC90: 4.7 µM, Average IC99: 9.9 µM[6] | |
| Small-Cell Lung Cancer | NCI-H82, NCI-H446 | Dose-dependent inhibition[7] | |
| Gastric Cancer | AGS, NCI-N87 | Similar to cisplatin[1] |
In Vivo Efficacy
Fenretinide: Numerous in vivo studies have demonstrated the anti-tumor efficacy of fenretinide in various xenograft models. For instance, in a Bel-7402 human hepatoma xenograft model, fenretinide administered at 25-100 mg/kg resulted in tumor inhibition rates of 37.2% to 57.2%.[5] In an endometrial cancer mouse xenograft model using Ishikawa cells, intraperitoneal injections of fenretinide effectively inhibited tumor growth, which was associated with decreased Ki67 expression and increased cleaved caspase-3 staining.[8]
This compound: As of the latest available data, there is a notable lack of publicly accessible in vivo studies evaluating the anti-tumor efficacy of XM426 in animal models. This represents a significant data gap in directly comparing its performance with fenretinide.
Clinical Evaluation
Fenretinide: Fenretinide has been extensively evaluated in numerous clinical trials for both cancer treatment and chemoprevention.[4][9] Its low toxicity profile has made it a candidate for long-term administration.[9]
| Phase | Cancer Type | Key Findings |
| Phase III | Second Breast Cancer Prevention (premenopausal women) | Significant reduction in the risk of second breast cancer, with a more pronounced effect in younger women.[9] |
| Phase II | Recurrent Malignant Gliomas | Inactive at the dosage used in the trial.[10] |
| Phase I/II | Neuroblastoma | Showed evidence of anti-tumor activity with manageable toxicity.[9] |
| Phase I | Advanced Solid Tumors (Intravenous formulation) | Achieved higher plasma concentrations compared to oral formulations with a manageable safety profile.[3] |
A significant challenge in the clinical development of fenretinide has been its low oral bioavailability, which may have limited its therapeutic efficacy in some trials.[3][4] Newer formulations, including intravenous lipid emulsions, are being developed to address this limitation.[3]
This compound: There is no publicly available information on any clinical trials of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound or fenretinide) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically injected into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly.
-
Treatment Administration: Mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Efficacy Evaluation: Tumor volume is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Toxicity Assessment: Animal body weight and general health are monitored for signs of toxicity.
Summary and Conclusion
This compound and fenretinide both represent intriguing approaches to cancer therapy by targeting sphingolipid metabolism. Fenretinide, with its broader mechanisms of action, has a long history of clinical investigation and has shown promise, particularly in the chemoprevention of breast cancer in premenopausal women. However, its clinical efficacy has been hampered by formulation and bioavailability challenges.
This compound offers a more targeted approach as a potent inhibitor of DES1. Its in vitro data are promising, but the lack of in vivo and clinical data makes it difficult to assess its full therapeutic potential and to draw a direct comparison with the more extensively studied fenretinide.
For researchers and drug developers, fenretinide serves as a benchmark for a multi-target compound that has progressed through extensive clinical trials, highlighting both the potential and the pitfalls of such an approach. This compound, on the other hand, represents a more modern, target-specific strategy. Future in vivo studies and potential clinical development of this compound will be crucial in determining its viability as a therapeutic agent and how it truly compares to the established profile of fenretinide.
References
- 1. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 2. Inhibitors of dihydroceramide desaturase 1: Therapeutic agents and pharmacological tools to decipher the role of dihydroceramides in cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dihydroceramide desaturase 1 (DES1) promotes anchorage-independent survival downstream of HER2-driven glucose uptake and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. startresearch.com [startresearch.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. scitechdevelopment.com [scitechdevelopment.com]
- 10. Dihydroceramide desaturase 1 (DES1) promotes anchorage-independent survival downstream of HER2-driven glucose uptake and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ceramide Synthesis Inhibitors: XM462 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Ceramide, a central hub in sphingolipid metabolism, has emerged as a critical bioactive lipid involved in a plethora of cellular processes, including proliferation, apoptosis, and inflammation. The enzymes responsible for ceramide biosynthesis are therefore attractive targets for therapeutic intervention in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions. This guide provides a comprehensive comparison of XM462, a dihydroceramide (B1258172) desaturase 1 (DES1) inhibitor, with other key inhibitors of ceramide synthesis, supported by experimental data and detailed methodologies.
Quantitative Comparison of Ceramide Synthesis Inhibitors
The following tables summarize the in vitro potency of this compound and other selected ceramide synthesis inhibitors against their respective targets. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
Table 1: Dihydroceramide Desaturase 1 (DES1) Inhibitors
| Inhibitor | Target | IC50 Value | Inhibition Type | Source Organism for Enzyme |
| This compound | Dihydroceramide Desaturase 1 (DES1) | 8.2 µM | Mixed-type | Rat liver microsomes |
| GT11 | Dihydroceramide Desaturase 1 (DES1) | 23 nM - 6 µM (Ki) | Competitive | Primary cultured cerebellar neurons, Rat liver microsomes, HGC27 cell lysates |
Table 2: Ceramide Synthase (CerS) Inhibitors
| Inhibitor | Target | IC50 Value | Inhibition Type | Source Organism for Enzyme |
| Fumonisin B1 | Ceramide Synthases (CerS) | 0.1 µM | Competitive with sphinganine (B43673), mixed-type with stearoyl-CoA | Rat liver microsomes |
| FTY720 (Fingolimod) | Ceramide Synthase 2 (CerS2) and other isoforms | 6.4 µM | Competitive with dihydrosphingosine (DHSph) | Human lung endothelial cell lysates |
| P053 | Ceramide Synthase 1 (CerS1) | 0.54 µM (human), 0.46 µM (mouse) | Non-competitive | Recombinant human and mouse CerS1 |
Signaling Pathways and Points of Inhibition
The de novo ceramide synthesis pathway is a multi-step process occurring primarily in the endoplasmic reticulum. Inhibition at different points in this pathway can lead to distinct cellular outcomes.
Caption: De novo ceramide synthesis pathway and points of inhibitor action.
Inhibition of dihydroceramide desaturase (DES1) by compounds like this compound and GT11 leads to an accumulation of dihydroceramides and a depletion of ceramides. Dihydroceramides themselves have distinct signaling roles and their accumulation can lead to cellular stress and apoptosis. Conversely, inhibiting ceramide synthases (CerS) with molecules such as Fumonisin B1, FTY720, or the isoform-specific inhibitor P053, prevents the acylation of the sphingoid base, leading to a buildup of sphinganine and a reduction in both dihydroceramides and ceramides.
Downstream Cellular Consequences of Inhibition
The accumulation of specific sphingolipid precursors due to enzyme inhibition triggers distinct downstream signaling cascades.
Caption: Downstream signaling consequences of DES1 and CerS inhibition.
Experimental Protocols
The following are generalized protocols for assaying the activity of dihydroceramide desaturase and ceramide synthase. Specific details may vary based on the experimental setup and the source of the enzyme.
Dihydroceramide Desaturase (DES1) Activity Assay
This assay measures the conversion of a labeled dihydroceramide substrate to ceramide.
Materials:
-
Enzyme source: Rat liver microsomes or cell lysates
-
Substrate: N-octanoyl-D-erythro-dihydrosphingosine (C8-dihydroceramide)
-
Cofactor: NADH
-
Reaction buffer: e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4
-
Quenching solution: e.g., Chloroform/methanol (2:1, v/v)
-
Analytical equipment: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS)
Procedure:
-
Prepare the reaction mixture containing the enzyme source, reaction buffer, and NADH.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the C8-dihydroceramide substrate. For inhibitor studies, the inhibitor (e.g., this compound) is pre-incubated with the enzyme before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the lipids from the reaction mixture.
-
Analyze the lipid extract by HPLC or LC-MS to quantify the amount of C8-ceramide formed.
-
Calculate the enzyme activity based on the rate of product formation. The IC50 value for an inhibitor is determined by measuring the enzyme activity at various inhibitor concentrations.
Ceramide Synthase (CerS) Activity Assay
This assay measures the acylation of a sphingoid base to form dihydroceramide.
Materials:
-
Enzyme source: Cell lysates or microsomes from cells overexpressing a specific CerS isoform.
-
Substrates: Dihydrosphingosine (sphinganine) and a specific fatty acyl-CoA (e.g., palmitoyl-CoA for CerS5/6, stearoyl-CoA for CerS1/2).
-
Reaction buffer: e.g., 50 mM HEPES, pH 7.4, containing 25 mM KCl and 2 mM MgCl2.
-
Quenching solution: e.g., Chloroform/methanol (1:2, v/v).
-
Analytical equipment: HPLC or LC-MS.
Procedure:
-
Prepare the reaction mixture containing the enzyme source and reaction buffer.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., Fumonisin B1) at 37°C.
-
Initiate the reaction by adding the substrates, dihydrosphingosine and the fatty acyl-CoA.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes).
-
Terminate the reaction by adding the quenching solution.
-
Extract the lipids.
-
Analyze the lipid extract by HPLC or LC-MS to quantify the formation of the corresponding dihydroceramide.
-
Determine enzyme activity and inhibitor IC50 values as described for the DES1 assay.
Experimental Workflow
The general workflow for evaluating and comparing ceramide synthesis inhibitors is outlined below.
validating XM462 specificity and selectivity
To create a comprehensive comparison guide that validates the specificity and selectivity of a compound like XM462, detailed experimental data is essential. However, publicly available information on a molecule specifically designated as "this compound" is not available at this time.
To proceed with a thorough evaluation and comparison of any research compound, the following information would be required:
-
Target Identification: The primary molecular target(s) of this compound.
-
Mechanism of Action: A detailed description of how this compound interacts with its target(s) to elicit a biological response.
-
Specificity Data: Experimental results demonstrating the compound's binding affinity and functional activity against its intended target.
-
Selectivity Data (Off-Target Profiling): Results from broad screening panels (e.g., kinome scans, CEREP panels) to identify unintended targets.
-
In Vitro and In Vivo Efficacy Data: Data from cell-based assays and animal models demonstrating the compound's intended biological effect.
-
Protocols for Key Experiments: Detailed methodologies for the assays used to generate the specificity, selectivity, and efficacy data.
-
Alternative Compounds: Information on other molecules that target the same pathway, to be used for comparison.
Without this fundamental information, it is not possible to generate the requested comparison guide, including data tables and visualizations. Once such data becomes available, a detailed guide could be developed to rigorously assess the specificity and selectivity of this compound in comparison to other relevant research tools.
XM462 Cross-Reactivity Profile: A Comparative Analysis
For researchers and drug development professionals investigating the therapeutic potential of XM462, a comprehensive understanding of its enzymatic specificity is paramount. This guide provides a comparative analysis of this compound's cross-reactivity with other key enzymes, supported by available experimental data.
This compound is primarily identified as an inhibitor of dihydroceramide (B1258172) desaturase, an essential enzyme in the sphingolipid metabolism pathway.[1][2] It exhibits a mixed-type inhibition mechanism against this target.[1] The inhibitory potency of this compound has been quantified with an IC50 of 8.2 µM in in-vitro assays and 0.78 µM in cultured cells.[1]
Specificity within the Sphingolipid Pathway
A key study investigating analogs of this compound shed light on its selectivity within the broader sphingolipid metabolic pathway. While the primary target is dihydroceramide desaturase, the study revealed cross-reactivity with acid ceramidase. However, several other critical enzymes in the same pathway were found to be unaffected by these compounds, indicating a degree of selectivity.
The following table summarizes the known cross-reactivity of this compound and its analogs with key enzymes in sphingolipid metabolism.
| Enzyme | Activity |
| Dihydroceramide Desaturase | Inhibited[1][2] |
| Acid Ceramidase | Inhibited[2] |
| Neutral Ceramidase | Not Affected[2] |
| Acid Sphingomyelinase | Not Affected[2] |
| Acid Glucosylceramide Hydrolase | Not Affected[2] |
| Sphingomyelin Synthase | Not Affected[2] |
| Glucosylceramide Synthase | Not Affected[2] |
Experimental Protocols
The determination of enzyme inhibition and cross-reactivity typically involves in-vitro enzyme activity assays. While the specific protocols for this compound are not detailed in the provided abstracts, a general workflow can be outlined.
Enzyme Inhibition Assay (General Protocol):
-
Enzyme and Substrate Preparation: A purified or recombinant form of the target enzyme (e.g., dihydroceramide desaturase, acid ceramidase) is prepared. A specific substrate for the enzyme is also prepared, often labeled for detection (e.g., fluorescently or radiolabeled).
-
Incubation: The enzyme is incubated with its substrate in a suitable buffer system that ensures optimal enzyme activity.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the enzyme-substrate mixture. A control reaction without the inhibitor is run in parallel.
-
Reaction Termination: After a defined incubation period, the enzymatic reaction is stopped, often by adding a chemical denaturant or by heat inactivation.
-
Product Quantification: The amount of product generated by the enzyme is measured. The method of quantification depends on the nature of the substrate and product (e.g., fluorescence, radioactivity, or chromatographic separation followed by detection).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the inhibition data against the inhibitor concentration and fitting the data to a dose-response curve.
To assess cross-reactivity, this general protocol is repeated for a panel of different enzymes.
Experimental Workflow for Assessing Cross-Reactivity
Caption: Workflow for assessing the cross-reactivity of this compound.
References
A Comparative Analysis of C8-Ceramide and C6-Ceramide Efficacy in Cellular Signaling and Apoptosis
Initial Note on "XM462": Our investigation did not identify a recognized scientific compound or drug under the designation "this compound." Search results predominantly associate this term with non-scientific contexts. Consequently, a direct comparison between "this compound" and C8-ceramide is not feasible based on currently available scientific literature. To provide a valuable and relevant comparison for researchers, this guide will focus on a well-characterized and frequently studied alternative, C6-ceramide, for a comparative analysis of efficacy against C8-ceramide.
Introduction to Short-Chain Ceramides (B1148491)
Ceramides are a class of bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis). Structurally, a ceramide consists of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The length of the fatty acid acyl chain is a critical determinant of a ceramide's biological activity and physical properties.
Natural ceramides typically possess long acyl chains (e.g., C16, C18, C24), which makes them largely water-insoluble and impermeable to the cell membrane. To overcome this limitation in experimental settings, researchers utilize synthetic, short-chain ceramide analogs, such as C6-ceramide (N-hexanoyl-D-erythro-sphingosine) and C8-ceramide (N-octanoyl-D-erythro-sphingosine). Their shorter acyl chains enhance their cell permeability, allowing for the direct investigation of ceramide-mediated signaling pathways within cells.[1] This guide provides a comparative overview of the efficacy of C6-ceramide and C8-ceramide, focusing on their roles as signaling molecules and inducers of apoptosis.
Quantitative Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies to highlight the differential cytotoxic and pro-apoptotic effects of C6-ceramide and C8-ceramide across different cancer cell lines. It is important to note that direct comparisons of efficacy can be influenced by the specific cell line and the experimental conditions employed.
| Cell Line | Ceramide Analog | IC50 Value | Treatment Duration | Assay |
| MDA-MB-231 (Breast Cancer) | C6-ceramide | 5-10 µM | Not Specified | Viability Assay |
| MCF-7 (Breast Cancer) | C6-ceramide | 5-10 µM | Not Specified | Viability Assay |
| SK-BR-3 (Breast Cancer) | C6-ceramide | Moderately Cytotoxic | Not Specified | Viability Assay |
| C6 (Glioma) | C6-ceramide | 32.7 µM | Not Specified | Viability Assay |
| H1299 (Lung Cancer) | C8-ceramide | 22.9 µM | 24 hours | Trypan Blue Assay |
| MCF-7 (Breast Cancer) | C8-ceramide | 32.9 µM (TNFα-resistant) | Not Specified | Viability Assay |
| MCF-7 (Breast Cancer) | C8-ceramide | 37.7 µM (TNFα-sensitive) | Not Specified | Viability Assay |
| Cell Line | Ceramide Analog | Concentration | Apoptosis Induction | Treatment Duration | Assay |
| K562 (Chronic Myelogenous Leukemia) | C6-ceramide | 25 µM | Significant increase in sub-G1 phase | 24, 48, 72 hours | Flow Cytometry (Propidium Iodide) |
| H1299 (Lung Cancer) | C8-ceramide | 10-50 µM | Dose-dependent increase in Annexin V positive cells | 48 hours | Flow Cytometry (Annexin V/PI) |
| Alveolar Type II Epithelial Cells | C8-ceramide | 20, 40, 80 µmol/L | Dose-dependent increase in apoptosis | 12 and 24 hours | TUNEL Assay |
Signaling Pathways
Both C6-ceramide and C8-ceramide initiate apoptosis through the activation of complex intracellular signaling cascades. While their general mechanisms overlap, some studies suggest potential differential effects on specific pathways. The primary pathways implicated in short-chain ceramide-induced apoptosis involve the activation of stress-activated protein kinases (SAPKs) and the mitochondrial (intrinsic) pathway of apoptosis.
General Ceramide-Induced Apoptotic Pathway
Exogenous short-chain ceramides can integrate into cellular membranes and trigger a signaling cascade that culminates in apoptosis. A key event is the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These kinases, in turn, can phosphorylate and modulate the activity of various downstream targets, including members of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.
Ceramides can also directly impact the mitochondria, leading to the formation of pores in the outer mitochondrial membrane. This results in the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the assembly of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates.
Experimental Protocols
The following provides a generalized experimental workflow for comparing the efficacy of C6-ceramide and C8-ceramide in a cell culture model. Specific parameters such as cell seeding density, treatment concentrations, and incubation times should be optimized for the particular cell line and experimental objectives.
Experimental Workflow
Detailed Methodologies
1. Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, H1299) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and protein analysis) at a predetermined density and allow them to adhere overnight.
2. Preparation of Ceramide Solutions:
-
Prepare stock solutions of C6-ceramide and C8-ceramide (e.g., 10-20 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
On the day of the experiment, dilute the stock solutions in serum-free culture medium to the desired final concentrations. A vehicle control containing the same final concentration of the solvent should also be prepared.
3. Cell Treatment:
-
Remove the culture medium from the cells and replace it with the medium containing the vehicle control, C6-ceramide, or C8-ceramide at various concentrations.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
4. Cell Viability/Cytotoxicity Assay (MTT Assay):
-
Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
5. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
6. Western Blot Analysis:
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, phospho-JNK, phospho-p38).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both C6-ceramide and C8-ceramide are effective inducers of apoptosis in a variety of cancer cell lines. The choice between these two short-chain ceramide analogs may depend on the specific cell type and the desired experimental outcome, as their potency can vary. The data suggests that both compounds activate similar downstream signaling pathways, primarily involving the activation of stress-activated protein kinases and the mitochondrial apoptotic cascade. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to elucidate the nuanced differences in the efficacy and mechanisms of action of these important research tools.
References
Safety Operating Guide
Navigating the Proper Disposal of Specialized Research Chemical XM462
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for a compound labeled "XM462," a known dihydroceramide (B1258172) desaturase inhibitor, is not publicly available, this guide provides a comprehensive, step-by-step procedure for the proper disposal of similar potent, small-molecule research chemicals.[1] The following protocols are based on general best practices for chemical waste management and are intended to provide essential safety and logistical information.
It is crucial for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department before handling and disposing of any chemical waste, as local regulations and facility-specific procedures are primary.
Critical Data for Disposal Decisions
When a Safety Data Sheet is available, specific quantitative data is essential for making informed disposal decisions. The following table outlines the types of data that should be considered. For a novel compound like this compound, this information would be determined during its initial characterization.
| Data Point | Relevance to Disposal | Example Value (Hypothetical) |
| pH of Solution | Determines if neutralization is required before disposal. Most facilities have strict pH limits for aqueous waste (e.g., between 5.5 and 10.5).[2] | 4.5 (in 1% aqueous solution) |
| Flash Point | Indicates the temperature at which a chemical gives off sufficient vapor to ignite. Determines if the waste is classified as flammable hazardous waste. | 65°C |
| LD50 (Oral, Rat) | "Lethal Dose, 50%" provides a measure of acute toxicity. Highly toxic materials require special handling and disposal procedures. | < 50 mg/kg |
| Solubility in Water | Affects whether the compound can be disposed of in an aqueous waste stream or if it requires a solvent-based waste stream. | Insoluble[3] |
| Chemical Reactivity | Information on incompatibility with other chemicals (e.g., strong acids, bases, oxidizing agents) is crucial to prevent dangerous reactions in waste containers.[4] | Stable under normal conditions |
Step-by-Step Disposal Protocol for this compound and Similar Research Chemicals
This protocol provides a general workflow for the safe disposal of a research chemical like this compound.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Unused/Expired Product: Pure, unused this compound should be disposed of in its original container if possible. This container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be treated as contaminated solid waste.[5] These should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[6]
-
Solutions: Solutions containing this compound must be collected in a designated, chemically resistant waste container with a secure screw-on cap. Do not mix incompatible chemicals. For instance, halogenated and non-halogenated solvents should typically be collected in separate containers.
Labeling of Waste Containers
Properly labeling waste containers is a regulatory requirement and essential for safety.
-
Use your institution's official hazardous waste tags.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all components in the container. Avoid abbreviations or chemical formulas.
-
The approximate percentage of each component.
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or lab manager.
-
Storage of Chemical Waste
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Use secondary containment (such as a plastic tub) for liquid waste containers to catch any potential leaks.
-
Store incompatible waste streams separately to prevent accidental mixing.
Arranging for Disposal
-
Once a waste container is full or has reached the maximum allowed accumulation time per your institution's policy, contact your EHS department to schedule a pickup.[5]
-
Do not pour any amount of this compound or similar research chemicals down the drain.[2][7] Drain disposal of hazardous chemicals is illegal and harmful to the environment.
Experimental Protocol: Neutralization of Acidic/Basic Chemical Waste
This is a general protocol and should only be performed by trained personnel in a fume hood with appropriate PPE. This example assumes the research chemical waste is acidic.
-
Preparation: Place the container of acidic waste in a larger, secondary container filled with ice to dissipate any heat generated during neutralization.
-
Monitoring: Use a calibrated pH meter to monitor the pH of the waste solution continuously.
-
Neutralization: Slowly add a dilute basic solution (e.g., 1M sodium hydroxide) to the acidic waste while gently stirring. Add the base dropwise as the pH approaches 7.
-
Target pH: Continue adding the base until the pH of the solution is within the acceptable range for your facility's aqueous waste (typically between 6.0 and 9.0).
-
Disposal: Once neutralized, the solution can be added to the appropriate aqueous hazardous waste container.
-
Labeling: Ensure the final components are accurately reflected on the hazardous waste tag.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for proper chemical waste disposal in a research laboratory.
Caption: Logical workflow for hazardous chemical waste disposal in a research setting.
Caption: Experimental workflow for segregating and disposing of this compound-related waste.
References
- 1. 3-Deoxy-3,4-dehydro analogs of this compound. Preparation and activity on sphingolipid metabolism and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. premixgroup.com [premixgroup.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
